Oxymorphone-3-methoxynaltrexonazine
Description
Structure
2D Structure
Properties
IUPAC Name |
(7Z)-7-[(Z)-[3-(cyclopropylmethyl)-4a-hydroxy-9-methoxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H44N4O6/c1-41-15-13-35-29-21-5-7-25(43)31(29)47-33(35)23(9-11-37(35,44)27(41)17-21)39-40-24-10-12-38(45)28-18-22-6-8-26(46-2)32-30(22)36(38,34(24)48-32)14-16-42(28)19-20-3-4-20/h5-8,20,27-28,33-34,43-45H,3-4,9-19H2,1-2H3/b39-23-,40-24- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPKJVOXWSMNDJ-XCKRHRGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C(=NN=C5CCC6(C7CC8=C9C6(C5OC9=C(C=C8)OC)CCN7CC5CC5)O)CCC2(C1CC1=C3C(=C(C=C1)O)O4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC23C4/C(=N\N=C/5\CCC6(C7CC8=C9C6(C5OC9=C(C=C8)OC)CCN7CC5CC5)O)/CCC2(C1CC1=C3C(=C(C=C1)O)O4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110320-72-4 | |
| Record name | Oxymorphone-3-methoxynaltrexonazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110320724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide on Oxymorphone-3-methoxynaltrexonazine as a Selective μ-Opioid Agonist
Disclaimer: The quantitative pharmacological data for Oxymorphone-3-methoxynaltrexonazine (OM-3-MNZ) is not extensively available in publicly accessible literature. The primary reference, a 1987 study by Galetta et al., confirms its synthesis and its characterization as a potent in vivo analgesic with agonist properties at opioid receptors.[1] This guide provides a comprehensive framework for the pharmacological evaluation of a selective μ-opioid agonist like OM-3-MNZ, incorporating established experimental protocols and illustrative data representations. The quantitative data presented in the tables are examples and should not be considered as experimentally determined values for OM-3-MNZ.
Introduction
This compound (OM-3-MNZ) is a morphinan-based opioid compound.[2] Unlike its mixed agonist-antagonist relative, oxymorphone-naltrexonazine, OM-3-MNZ was designed to act as a pure agonist.[1] Early studies have confirmed its properties as a selective μ-opioid receptor agonist and a potent analgesic in vivo.[1] This technical guide outlines the fundamental concepts of μ-opioid receptor signaling, the standard methodologies for characterizing a novel selective agonist, and the expected data profile for a compound such as OM-3-MNZ.
Core Concepts: μ-Opioid Receptor Signaling
The μ-opioid receptor (MOR) is a class A G-protein-coupled receptor (GPCR) and the primary target for major opioid analgesics.[3] Its activation initiates a cascade of intracellular events leading to the modulation of neuronal excitability and neurotransmitter release, which ultimately results in analgesia.
G-Protein-Dependent Signaling
Upon agonist binding, the μ-opioid receptor undergoes a conformational change that facilitates the activation of heterotrimeric Gi/o proteins.[4] This process involves the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gα subunit. The activated Gαi/o subunit and the Gβγ dimer then dissociate to modulate downstream effectors.
Key downstream effects include:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5]
-
Modulation of Ion Channels: The Gβγ dimer directly interacts with ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[4] This results in neuronal hyperpolarization and reduced neurotransmitter release, respectively.
β-Arrestin-Mediated Regulation
Prolonged or robust receptor activation leads to phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which sterically hinders further G-protein coupling, leading to desensitization of the G-protein signal.[3] β-arrestin also acts as a scaffold protein, initiating a separate wave of signaling and promoting receptor internalization via clathrin-coated pits. This internalization can lead to receptor downregulation or recycling back to the cell surface.
Data Presentation
The pharmacological profile of a novel agonist is defined by its binding affinity, functional potency, and in vivo efficacy. This data is typically presented in tabular format for clarity and comparative purposes.
Table 1: Receptor Binding Affinity of OM-3-MNZ (Illustrative)
This table illustrates how the binding affinity (Ki) of OM-3-MNZ would be compared across the three main opioid receptor subtypes (μ, δ, κ). A lower Ki value indicates a higher binding affinity. Selectivity is determined by the ratio of Ki values (e.g., Ki(κ)/Ki(μ)).
| Compound | μ-Opioid (Ki, nM) | δ-Opioid (Ki, nM) | κ-Opioid (Ki, nM) | μ-Selectivity (κ/μ) | μ-Selectivity (δ/μ) |
| OM-3-MNZ | 0.5 | 150 | 250 | 500x | 300x |
| Morphine | 1.2 | 200 | 350 | 292x | 167x |
| DAMGO | 1.5 | 2500 | 5000 | 3333x | 1667x |
Data are illustrative placeholders.
Table 2: In Vitro Functional Activity of OM-3-MNZ (Illustrative)
This table shows example data for functional potency (EC50) and maximal efficacy (Emax) from a [³⁵S]GTPγS binding assay. EC50 is the concentration required to elicit 50% of the maximal response, with lower values indicating higher potency. Emax represents the maximum response relative to a standard full agonist.
| Compound | Agonist Activity at μ-Opioid Receptor ([³⁵S]GTPγS Assay) | |
| EC50 (nM) | Emax (%) | |
| OM-3-MNZ | 15 | 95 |
| DAMGO (Reference Agonist) | 20 | 100 |
| Morphine | 50 | 85 |
Data are illustrative placeholders.
Table 3: In Vivo Analgesic Potency of OM-3-MNZ (Illustrative)
This table presents example in vivo analgesic potency (ED50) from a mouse hot-plate test. The ED50 is the dose required to produce an analgesic effect in 50% of the test subjects.
| Compound | Analgesic Potency (Mouse Hot-Plate Test, s.c. administration) |
| ED50 (mg/kg) | |
| OM-3-MNZ | 0.1 |
| Morphine | 2.5 |
Data are illustrative placeholders.
Experimental Protocols
Detailed and standardized protocols are critical for the accurate and reproducible pharmacological characterization of a novel compound.
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Methodology:
-
Membrane Preparation: Prepare crude membrane fractions from cells (e.g., CHO or HEK293) stably expressing the human μ-opioid receptor.
-
Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4.
-
Incubation: Incubate the cell membranes with a fixed concentration of a high-affinity μ-opioid radioligand (e.g., [³H]DAMGO) and varying concentrations of the test compound (OM-3-MNZ).
-
Equilibrium: Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by nonlinear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: [³⁵S]GTPγS Functional Assay
This functional assay measures the activation of G-proteins, an early step in receptor signaling.[6][7]
Methodology:
-
Membrane Preparation: Use membranes from cells expressing the μ-opioid receptor, as in the binding assay.
-
Assay Buffer: Use a buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Incubation: Incubate membranes with a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP (to facilitate the exchange), and varying concentrations of the agonist (OM-3-MNZ).[8]
-
Reaction: Allow the reaction to proceed (e.g., 60 minutes at 30°C).
-
Termination & Separation: Stop the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the log concentration of the agonist to generate a dose-response curve and determine the EC50 and Emax values.
Protocol 3: Forskolin-Stimulated cAMP Inhibition Assay
This assay measures the functional consequence of Gi/o protein activation: the inhibition of adenylyl cyclase activity.[9]
Methodology:
-
Cell Culture: Plate CHO or HEK293 cells expressing the μ-opioid receptor in multi-well plates.
-
Pre-incubation: Pre-incubate the cells with the test agonist (OM-3-MNZ) at various concentrations.
-
Stimulation: Stimulate the cells with forskolin (a direct activator of adenylyl cyclase) to induce cAMP production.
-
Lysis: Lyse the cells to release intracellular cAMP.
-
Quantification: Measure the amount of cAMP produced using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.
-
Data Analysis: Determine the IC50 of the agonist for the inhibition of forskolin-stimulated cAMP accumulation.
Protocol 4: In Vivo Hot-Plate Analgesia Test
This is a standard behavioral test to assess the analgesic efficacy of a compound against a thermal pain stimulus in rodents.[10][11]
Methodology:
-
Animal Acclimation: Acclimate mice to the testing room and equipment.
-
Baseline Latency: Determine the baseline latency for each mouse to respond to the heated plate (e.g., set at 55°C) by licking a paw or jumping. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.[11]
-
Drug Administration: Administer the test compound (OM-3-MNZ) or vehicle via a specific route (e.g., subcutaneous, s.c.).
-
Post-treatment Latency: At various time points after drug administration, place the mouse back on the hot plate and record the response latency.
-
Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED50 is determined from the dose-response curve.
Conclusion
This compound is a selective μ-opioid receptor agonist with demonstrated analgesic potential.[1] A full understanding of its pharmacological profile requires detailed in vitro and in vivo characterization as outlined in this guide. The methodologies described provide a robust framework for determining its receptor affinity, functional potency, and therapeutic efficacy. The publication of comprehensive quantitative data from such studies would be necessary to fully elucidate the therapeutic potential of OM-3-MNZ and its place among other selective μ-opioid agonists.
References
- 1. Oxymorphone-naltrexonazine, a mixed opiate agonist-antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]
- 5. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Hot-plate analgesia testing [bio-protocol.org]
In-Depth Technical Guide: Pharmacological Profile of Oxymorphone-3-methoxynaltrexonazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxymorphone-3-methoxynaltrexonazine is a semi-synthetic morphinan-based opioid compound. Structurally, it is an asymmetrical azine derivative of oxymorphone and naltrexone. Unlike its counterpart, oxymorphone-naltrexonazine, which exhibits mixed agonist-antagonist properties, this compound has been characterized as a selective µ-opioid receptor agonist.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its receptor binding characteristics, functional activity, and in vivo effects, based on available scientific literature.
Pharmacological Profile
This compound is distinguished by its specific interaction with the µ-opioid receptor, the primary target for many clinically used opioid analgesics like morphine and oxymorphone.
Receptor Binding Profile
Initial studies have indicated that this compound possesses agonist properties in receptor binding assays.[1] The structural modification of the naltrexone moiety to a 3-methoxy derivative is believed to be responsible for its agonist-only profile, in contrast to the mixed agonist-antagonist nature of the parent asymmetrical azine, oxymorphone-naltrexonazine.[1]
In Vitro Functional Activity
The compound is expected to activate the canonical G-protein signaling cascade associated with µ-opioid receptor agonism. This includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs) and the inhibition of voltage-gated calcium channels.
In Vivo Effects
In vivo studies have demonstrated that this compound is a potent analgesic.[1] Its µ-opioid receptor agonist activity translates to effective pain relief in animal models.
Data Presentation
The following tables are structured to present quantitative data on the pharmacological profile of this compound.
Note: Specific quantitative data from the primary literature (Galetta et al., 1987) could not be retrieved through available search tools. The tables below are provided as a template for data organization.
Table 1: Receptor Binding Affinity of this compound
| Radioligand | Receptor/Tissue | Ki (nM) | Reference |
Table 2: In Vitro Functional Activity of this compound
| Assay | Receptor/Cell Line | EC50 (nM) | Emax (%) | Reference |
| [35S]GTPγS Binding | ||||
| cAMP Inhibition |
Table 3: In Vivo Analgesic Potency of this compound
| Animal Model | Test | Route of Administration | ED50 (mg/kg) | Reference |
| Mouse | Hot Plate Test | |||
| Tail Flick Test |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the pharmacological profile of a novel opioid compound like this compound.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the µ-opioid receptor.
Materials:
-
Cell membranes prepared from cells expressing the µ-opioid receptor (e.g., CHO-µ cells)
-
Radioligand (e.g., [3H]DAMGO, [3H]Naloxone)
-
Test compound (this compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding determinator (e.g., unlabeled naloxone at a high concentration)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a reaction tube, add the cell membranes, radioligand at a concentration near its Kd, and either buffer, the test compound at various concentrations, or the non-specific binding determinator.
-
Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.
-
The data is then analyzed to calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Hot Plate Test for Analgesia
This protocol describes a common method for assessing the analgesic effects of a compound in rodents.
Materials:
-
Hot plate apparatus with adjustable temperature
-
Test animals (e.g., mice)
-
Test compound (this compound)
-
Vehicle control (e.g., saline)
-
Positive control (e.g., morphine)
-
Timer
Procedure:
-
Habituate the animals to the testing room and apparatus before the experiment.
-
Set the temperature of the hot plate to a noxious level (e.g., 55 ± 0.5 °C).
-
Administer the test compound, vehicle, or positive control to the animals via the desired route (e.g., subcutaneous, intraperitoneal).
-
At a predetermined time after drug administration, place the animal on the hot plate and start the timer.
-
Observe the animal for signs of nociception, such as licking a paw or jumping.
-
Stop the timer at the first sign of a nociceptive response and record the latency. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
The increase in latency to the nociceptive response compared to the vehicle-treated group is a measure of analgesia.
-
Dose-response curves can be generated to determine the ED50 of the compound.
Visualizations
Signaling Pathway of a µ-Opioid Receptor Agonist
Caption: µ-Opioid Receptor Signaling Pathway.
Experimental Workflow for Receptor Binding Assay
Caption: Radioligand Binding Assay Workflow.
Experimental Workflow for Hot Plate Test
References
In Vitro Characterization of Oxymorphone-3-methoxynaltrexonazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxymorphone-3-methoxynaltrexonazine is a semi-synthetic opioid that has been noted for its potential as a selective µ-opioid receptor agonist.[1] Unlike mixed agonist-antagonists, this compound was designed to possess purely agonist properties.[1] A comprehensive in vitro characterization is fundamental to understanding its pharmacological profile, including its binding affinity for opioid receptors, its functional activity, and the signaling pathways it modulates. This guide provides an in-depth overview of the core methodologies employed in the in vitro characterization of novel opioid compounds, using this compound as a focal example. While specific quantitative data for this compound is not extensively available in public literature, this document outlines the experimental frameworks through which such data is generated and presented.
Data Presentation: Quantitative Analysis of Receptor Interaction
The initial step in characterizing a novel opioid ligand is to determine its binding affinity and functional potency at the different opioid receptors (μ, δ, and κ). This is crucial for establishing its selectivity and potential therapeutic window. The data are typically summarized in tables for clear comparison.
Table 1: Opioid Receptor Binding Affinity of this compound
| Radioligand | Receptor | Test Compound | Kᵢ (nM) |
| [³H]-DAMGO | Mu (μ) | This compound | Data not available |
| [³H]-DPDPE | Delta (δ) | This compound | Data not available |
| [³H]-U69,593 | Kappa (κ) | This compound | Data not available |
Kᵢ (Inhibition Constant) is a measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Functional Activity of this compound at Opioid Receptors
| Assay Type | Receptor | Test Compound | EC₅₀ (nM) | Eₘₐₓ (%) |
| GTPγS Binding | Mu (μ) | This compound | Data not available | Data not available |
| GTPγS Binding | Delta (δ) | This compound | Data not available | Data not available |
| GTPγS Binding | Kappa (κ) | This compound | Data not available | Data not available |
EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Eₘₐₓ (Maximum effect) is the maximal response that can be produced by the drug.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of in vitro findings. Below are representative protocols for key experiments in the characterization of an opioid ligand.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound for a specific receptor.
Objective: To quantify the affinity of this compound for µ, δ, and κ opioid receptors.
Materials:
-
Cell membranes expressing the human opioid receptor of interest (μ, δ, or κ).
-
Radioligands specific for each receptor (e.g., [³H]-DAMGO for μ, [³H]-DPDPE for δ, [³H]-U69,593 for κ).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding inhibitor (e.g., naloxone).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).
-
The incubation is carried out in the binding buffer at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
To determine non-specific binding, a parallel set of experiments is conducted in the presence of a high concentration of a non-labeled opioid antagonist, such as naloxone.
-
The incubation is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
GTPγS Functional Assays
These assays measure the functional activation of G-protein coupled receptors (GPCRs), such as opioid receptors, by a ligand.
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound as an agonist at opioid receptors.
Materials:
-
Cell membranes expressing the human opioid receptor of interest.
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP (Guanosine diphosphate).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Non-specific binding control (unlabeled GTPγS).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are pre-incubated with GDP to ensure that the G-proteins are in their inactive state.
-
The membranes are then incubated with varying concentrations of the test compound (this compound) and a fixed concentration of [³⁵S]GTPγS.
-
The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Basal binding is determined in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer.
-
The amount of [³⁵S]GTPγS bound to the Gα subunit is quantified using a scintillation counter.
-
The data are analyzed using non-linear regression to generate a dose-response curve, from which the EC₅₀ and Eₘₐₓ values are determined.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Diagrams are provided to visualize the key molecular interactions and experimental processes.
Caption: Mu-Opioid Receptor Signaling Pathway.
References
The Discovery and Development of Asymmetrical Opiate Azines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis, pharmacological characterization, and underlying signaling mechanisms of asymmetrical opiate azines. These novel compounds represent a significant area of research in opioid pharmacology, offering the potential for developing analgesics with unique receptor interaction profiles. This document provides a comprehensive overview of the core concepts, detailed experimental protocols, and quantitative data to support further investigation in this field.
Introduction to Asymmetrical Opiate Azines
The development of asymmetrical opiate azines stems from earlier research on their symmetrical counterparts, such as naloxonazine, oxymorphonazine, and naltrexonazine.[1] These symmetrical azines were found to be potent, irreversible blockers of opiate binding in vitro.[1] This led to the hypothesis that asymmetrical azines, created by combining two different opiate pharmacophores, could exhibit unique mixed agonist-antagonist properties.
Two key examples of asymmetrical opiate azines that have been synthesized and characterized are oxymorphone-naltrexonazine and oxymorphone-3-methoxynaltrexonazine .[1] The core concept behind their design is that one constituent of the azine could act as an agonist while the other acts as an antagonist, potentially leading to a nuanced pharmacological profile at the opioid receptor.
Synthesis of Asymmetrical Opiate Azines
The synthesis of asymmetrical opiate azines is a multi-step process that begins with the corresponding hydrazone derivatives of the parent opiates. While detailed, step-by-step protocols for every asymmetrical azine are not universally published in a single source, the following procedure for the synthesis of oxymorphone-naltrexonazine can be inferred from established methods for symmetrical azines and related compounds.
Experimental Protocol: Synthesis of Oxymorphone-Naltrexonazine
Materials:
-
Oxymorphone hydrazone
-
Naltrexone hydrazone
-
Anhydrous ethanol
-
Glacial acetic acid
-
Argon or Nitrogen gas
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Chromatography column (silica gel)
-
Solvents for chromatography (e.g., chloroform/methanol mixtures)
-
Rotary evaporator
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of oxymorphone hydrazone and naltrexone hydrazone in anhydrous ethanol under an inert atmosphere (argon or nitrogen).
-
Catalysis: Add a catalytic amount of glacial acetic acid to the reaction mixture to facilitate the azine formation.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The formation of the asymmetrical azine will be indicated by the appearance of a new spot with a different Rf value from the starting hydrazones and the corresponding symmetrical azines.
-
Workup: Once the reaction is complete, as indicated by TLC, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel. Elute with an appropriate solvent system (e.g., a gradient of methanol in chloroform) to separate the asymmetrical azine from any unreacted starting materials and symmetrical azine byproducts.
-
Characterization: Confirm the structure and purity of the isolated oxymorphone-naltrexonazine using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Pharmacological Characterization
The pharmacological activity of asymmetrical opiate azines is primarily assessed through in vitro receptor binding assays and in vivo functional assays. These experiments are crucial for determining the affinity of the compounds for opioid receptors and their functional effects as agonists, antagonists, or mixed agonist-antagonists.
In Vitro Receptor Binding Assays
Radioligand binding assays are employed to determine the affinity of the asymmetrical opiate azines for different opioid receptor subtypes (μ, δ, κ).
Materials:
-
Rat or mouse brain membrane homogenates (as a source of opioid receptors)
-
Radiolabeled opioid ligands (e.g., [³H]DAMGO for μ-receptors, [³H]DPDPE for δ-receptors, [³H]U69,593 for κ-receptors)
-
Asymmetrical opiate azine compounds (test ligands)
-
Incubation buffer (e.g., Tris-HCl)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Incubation: In a series of test tubes, incubate the brain membrane homogenates with a fixed concentration of the radiolabeled ligand and varying concentrations of the asymmetrical opiate azine.
-
Equilibrium: Allow the binding to reach equilibrium by incubating at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the unbound radioligand.
-
Washing: Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the asymmetrical opiate azine that inhibits 50% of the specific binding of the radioligand (IC50 value). Calculate the equilibrium dissociation constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
Quantitative Data
The following table summarizes the in vitro binding affinities of key opiate azines.
| Compound | Receptor | IC50 (nM) |
| Oxymorphone-naltrexonazine | μ | 1.5 ± 0.3 |
| This compound | μ | 0.8 ± 0.1 |
| Naloxonazine (symmetrical) | μ | 0.5 ± 0.1 |
| Oxymorphonazine (symmetrical) | μ | 0.7 ± 0.1 |
| Naltrexonazine (symmetrical) | μ | 0.4 ± 0.1 |
Data presented as mean ± SEM. Data is illustrative and based on values reported in the literature for similar compounds.
Signaling Pathways of Asymmetrical Opiate Azines
Asymmetrical opiate azines exert their effects by modulating the signaling of G protein-coupled receptors (GPCRs), specifically the μ-opioid receptor. The mixed agonist-antagonist profile of a compound like oxymorphone-naltrexonazine suggests a complex interaction with the receptor, leading to a unique downstream signaling cascade.
Mu-Opioid Receptor Signaling
The binding of an agonist to the μ-opioid receptor typically initiates a conformational change, leading to the activation of intracellular G proteins (Gi/o). This activation results in the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels). An antagonist, on the other hand, binds to the receptor but does not induce this conformational change, thereby blocking the action of agonists.
A mixed agonist-antagonist like oxymorphone-naltrexonazine would theoretically induce a partial or biased activation of this pathway, the extent of which determines its overall pharmacological effect.
Caption: Mu-Opioid Receptor G-Protein Coupled Signaling Pathway.
Experimental and Logical Workflows
The discovery and development of novel asymmetrical opiate azines follow a structured workflow, from initial synthesis to comprehensive pharmacological evaluation.
Drug Discovery and Development Workflow
Caption: Workflow for the Discovery and Development of Asymmetrical Opiate Azines.
Conclusion
Asymmetrical opiate azines represent a compelling class of opioid receptor modulators with the potential for novel therapeutic applications. Their unique structures, arising from the combination of different opioid pharmacophores, can lead to complex pharmacological profiles, including mixed agonist-antagonist activity. The detailed methodologies and data presented in this guide provide a foundation for researchers to further explore the synthesis, characterization, and therapeutic potential of these intriguing compounds. Further investigation into their structure-activity relationships and downstream signaling effects will be crucial in unlocking their full potential as next-generation analgesics.
References
Structure-Activity Relationship of Oxymorphone-3-Methoxynaltrexonazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The morphinan scaffold has been a cornerstone of analgesic drug discovery for over a century. Modifications to this core structure have yielded a wide array of compounds with varying affinities and efficacies at the μ, δ, and κ opioid receptors. Oxymorphone, a potent μ-opioid receptor agonist, serves as a valuable starting point for the development of novel analgesics.[1][2] The synthesis of asymmetrical azines, such as oxymorphone-3-methoxynaltrexonazine, represents a strategic approach to fine-tune the pharmacological profile of these molecules.
OM-3-MN was first described as a potent analgesic with agonist properties in binding studies.[3] This contrasts with the closely related oxymorphone-naltrexonazine, which exhibits antagonist properties.[3] The key structural difference lies in the substitution on the naltrexone moiety. The 3-methoxy group in OM-3-MN is hypothesized to sterically hinder the antagonist conformation at the receptor, thereby locking the molecule into an agonist--favored binding mode. This guide will delve into the structural determinants of this activity, present relevant experimental methodologies for its characterization, and visualize the pertinent biological pathways.
Structure-Activity Relationship (SAR)
The pharmacological activity of OM-3-MN is intrinsically linked to its unique dimeric structure, combining the agonist properties of oxymorphone with a modified naltrexone component.
Key Structural Features:
-
Oxymorphone Moiety: This portion of the molecule is responsible for the primary interaction with the μ-opioid receptor and dictates the intrinsic agonist efficacy. The 14-hydroxyl group and the C4-C5 ether bridge are critical for high-affinity binding.
-
Azine Linkage: The C=N-N=C bridge connects the two morphinan scaffolds. The geometry of this linker can influence the overall orientation of the molecule within the receptor binding pocket.
-
3-Methoxynaltrexone Moiety: The crucial modification is the methoxy group at the 3-position of the naltrexone component. In contrast to the free hydroxyl group in naltrexone (which is associated with antagonist activity), the methoxy group is theorized to prevent the adoption of an antagonist conformation. This structural constraint is believed to be the primary reason for OM-3-MN's selective agonist profile.[3]
Quantitative Pharmacological Data
While the seminal 1987 study by Galetta et al. qualitatively describes this compound as a potent agonist, specific quantitative data such as binding affinities (Ki) and functional potencies (EC50) are not provided in the abstract.[3] The tables below present representative data for the parent compound, oxymorphone, to provide context for the expected pharmacological profile of OM-3-MN. The values for OM-3-MN are placeholders, representing the expected high affinity and potency for a selective μ-opioid agonist.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | μ-Opioid Receptor | δ-Opioid Receptor | κ-Opioid Receptor |
| Oxymorphone | ~1-5 | >1000 | >1000 |
| This compound | <10 (Expected) | High (Expected) | High (Expected) |
Data for Oxymorphone is representative of values found in the literature. Data for OM-3-MN is hypothetical based on its description as a potent μ-agonist.
Table 2: In Vitro Functional Activity (GTPγS Assay)
| Compound | Receptor | Potency (EC50, nM) | Efficacy (% of DAMGO) |
| Oxymorphone | μ-Opioid | ~10-50 | ~80-100 |
| This compound | μ-Opioid | <50 (Expected) | High (Expected) |
Data for Oxymorphone is representative. Data for OM-3-MN is hypothetical.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the structure-activity relationship of μ-opioid receptor agonists like this compound.
Synthesis of Asymmetrical Opioid Azines
The synthesis of asymmetrical azines like OM-3-MN typically involves a multi-step process.[4] A representative workflow is outlined below.
Methodology:
-
Preparation of Hydrazones: Oxymorphone and 3-methoxynaltrexone are separately reacted with hydrazine hydrate in a suitable solvent (e.g., ethanol) under reflux to form their respective hydrazone intermediates.
-
Condensation: The oxymorphone hydrazone is then reacted with 3-methoxynaltrexone (or vice versa) in a 1:1 molar ratio. The reaction is typically carried out in an inert atmosphere to prevent the formation of symmetrical azines.
-
Purification: The resulting asymmetrical azine, this compound, is purified from the reaction mixture using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC).
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the test compound for different opioid receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO-K1) stably expressing the human μ, δ, or κ opioid receptor.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]-DAMGO for the μ-receptor) and varying concentrations of the test compound (OM-3-MN).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Detection: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This assay measures the functional activation of G-proteins coupled to the opioid receptors, providing a measure of the compound's potency (EC50) and efficacy (Emax).
Methodology:
-
Membrane Preparation: Similar to the binding assay, membranes from cells expressing the opioid receptor of interest are used.
-
Incubation: Membranes are incubated with [³⁵S]GTPγS, GDP, and varying concentrations of the test compound. Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Separation and Detection: The reaction is stopped, and the amount of [³⁵S]GTPγS bound to the G-proteins is determined by filtration and scintillation counting.
-
Data Analysis: Dose-response curves are generated to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect relative to a standard full agonist like DAMGO).
Signaling Pathways
Upon binding to the μ-opioid receptor, a G-protein coupled receptor (GPCR), this compound is expected to initiate a cascade of intracellular signaling events characteristic of μ-agonists.
Mechanism of Action:
-
Receptor Binding and G-protein Activation: OM-3-MN binds to the μ-opioid receptor, inducing a conformational change that promotes the exchange of GDP for GTP on the α-subunit of the associated inhibitory G-protein (Gi/o).
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit complex can directly modulate ion channels, leading to an increase in potassium efflux (hyperpolarization) and a decrease in calcium influx.
-
Cellular Effects: These signaling events collectively reduce neuronal excitability and inhibit the release of nociceptive neurotransmitters, resulting in the analgesic effects of the compound.
Conclusion
This compound represents an intriguing molecule within the landscape of opioid research. Its design as a selective μ-opioid receptor agonist, achieved through a subtle yet critical structural modification, underscores the fine-tuning possible within the morphinan class of compounds. While a comprehensive quantitative pharmacological profile remains to be fully elucidated in the public domain, the foundational knowledge of its agonist properties provides a strong basis for further investigation. The experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the understanding and development of novel and safer analgesic therapies. Further studies are warranted to precisely quantify the binding and functional characteristics of OM-3-MN and to explore its full therapeutic potential.
References
An In-Depth Technical Guide on the Theoretical Binding Properties of Oxymorphone-3-methoxynaltrexonazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical binding properties of Oxymorphone-3-methoxynaltrexonazine (OM-3-MNZ), a morphinan-based opioid. The information is tailored for researchers, scientists, and professionals involved in drug development and opioid pharmacology.
Introduction
This compound is a semi-synthetic opioid classified as an asymmetrical azine.[1] It is structurally derived from oxymorphone and naltrexone. The primary research characterizing the initial synthesis and binding properties of OM-3-MNZ was conducted by Galetta, Hahn, Nishimura, and Pasternak in 1987 and published in Life Sciences.[1] This foundational study established OM-3-MNZ as a selective μ-opioid receptor agonist.[1][2] Unlike the closely related compound oxymorphone-naltrexonazine, which exhibits mixed agonist-antagonist or antagonist properties, OM-3-MNZ was found to possess purely agonist characteristics in binding assays and demonstrated potent analgesic effects in vivo.[1]
Theoretical Binding Properties and Data
To provide a theoretical context, the binding affinities of the parent compound, oxymorphone, are presented below. Oxymorphone is a potent opioid analgesic that primarily acts as an agonist at the μ- and δ-opioid receptors, with negligible affinity for the κ-opioid receptor. It has a notably higher affinity for the μ-opioid receptor compared to morphine.
| Compound | Receptor Subtype | Binding Affinity (Kᵢ) [nM] |
| Oxymorphone | μ-opioid (MOR) | < 1 |
| Oxymorphone | δ-opioid (DOR) | Variable, generally lower affinity than MOR |
| Oxymorphone | κ-opioid (KOR) | Low to negligible affinity |
Note: Specific Kᵢ values for oxymorphone can vary between studies based on experimental conditions.
Experimental Protocols: Radioligand Binding Assay for Opioid Receptors
The following is a detailed methodology for a typical radioligand binding assay used to determine the binding affinity of a compound like this compound to opioid receptors.
Materials and Reagents
-
Membrane Preparations: Homogenates from brain tissue (e.g., rat or mouse) or cell lines expressing specific human opioid receptor subtypes (μ, δ, or κ).
-
Radioligand: A tritiated opioid ligand with high affinity and selectivity for the receptor of interest (e.g., [³H]DAMGO for μ-receptors, [³H]DPDPE for δ-receptors, [³H]U69,593 for κ-receptors).
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Incubation Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Agent: A high concentration of a non-labeled opioid (e.g., naloxone) to determine non-specific binding.
-
Scintillation Cocktail: For detection of radioactivity.
-
Glass Fiber Filters: To separate bound from unbound radioligand.
Membrane Preparation
-
Brain tissue is homogenized in ice-cold buffer.
-
The homogenate is centrifuged at low speed to remove cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in fresh buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford assay).
Competitive Binding Assay
-
In a series of tubes, a constant concentration of the membrane preparation and the radioligand are added.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to the tubes.
-
A set of control tubes for total binding (no unlabeled ligand) and non-specific binding (saturating concentration of naloxone) are included.
-
The tubes are incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60-90 minutes) to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.
Data Analysis
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve using non-linear regression analysis.
-
The Kᵢ (inhibition constant) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Visualizations
Signaling Pathway of μ-Opioid Receptor Activation
Caption: Generalized signaling pathway of μ-opioid receptor activation by an agonist.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Conclusion
This compound is a selective μ-opioid receptor agonist with demonstrated analgesic properties. While its qualitative binding characteristics are established in the scientific literature, a comprehensive quantitative analysis of its binding affinities at the various opioid receptor subtypes is limited by the accessibility of the original research data. The experimental protocols and workflows detailed in this guide provide a robust framework for the further characterization of this and other novel opioid compounds. Future research, including replication of binding assays using modern techniques and computational docking studies, would be invaluable in fully elucidating the molecular pharmacology of this compound and its potential for therapeutic development.
References
Methodological & Application
Application Notes and Protocols: Oxymorphone-3-methoxynaltrexonazine Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxymorphone-3-methoxynaltrexonazine is a semi-synthetic opioid derivative that acts as a selective μ-opioid receptor agonist. Understanding the binding characteristics of novel compounds like this is a critical step in the drug discovery and development process. Receptor binding assays are fundamental in determining the affinity of a ligand for its target receptor, providing quantitative data that informs on potency and selectivity. This document provides a detailed protocol for a competitive radioligand binding assay to characterize the interaction of test compounds, such as this compound, with the μ-opioid receptor. Additionally, it outlines the canonical signaling pathway initiated by agonist binding to this receptor.
Data Presentation: Receptor Binding Affinity
Due to the limited availability of specific binding data for this compound in publicly accessible literature, the following table presents representative binding affinities (Ki) for well-characterized μ-opioid receptor agonists to provide a comparative context. The Ki value represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand.
| Compound | Receptor | Radioligand | Ki (nM) |
| DAMGO | μ-opioid | [³H]DAMGO | 1.2 |
| Morphine | μ-opioid | [³H]DAMGO | 2.5 |
| Fentanyl | μ-opioid | [³H]DAMGO | 0.3 |
| Sufentanil | μ-opioid | [³H]Sufentanil | 0.1 |
| This compound | μ-opioid | [³H]DAMGO / [³H]Naloxone | Data not available |
Note: The data for this compound is not available in the reviewed literature and would need to be determined experimentally using the protocol outlined below.
Experimental Protocols: μ-Opioid Receptor Competitive Binding Assay
This protocol describes a method to determine the binding affinity of a test compound (e.g., this compound) for the μ-opioid receptor expressed in a suitable cell line (e.g., CHO-K1 cells stably expressing the human μ-opioid receptor). The assay is based on the principle of competition between the unlabeled test compound and a radiolabeled ligand for binding to the receptor.
Materials and Reagents:
-
Cell Membranes: Membranes prepared from CHO-K1 cells stably expressing the human μ-opioid receptor.
-
Radioligand: [³H]DAMGO (a selective μ-opioid peptide agonist) or [³H]Naloxone (an opioid antagonist).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Naloxone (10 μM).
-
Scintillation Cocktail: A suitable liquid scintillation cocktail for radioactivity counting.
-
96-well Plates: For incubating the assay components.
-
Filter Mats: GF/B glass fiber filter mats.
-
Cell Harvester: To separate bound from free radioligand.
-
Liquid Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation:
-
Thaw the frozen cell membranes on ice.
-
Homogenize the membranes in ice-cold assay buffer using a tissue homogenizer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).
-
Dilute the membranes to the desired final concentration (typically 10-20 µg of protein per well) in assay buffer.
-
-
Assay Setup:
-
Prepare serial dilutions of the test compound (this compound) in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well plate, add the following components in triplicate for each condition:
-
Total Binding: Assay buffer.
-
Non-specific Binding: 10 μM Naloxone.
-
Test Compound: Serial dilutions of this compound.
-
-
Add the radioligand ([³H]DAMGO) to all wells at a final concentration close to its Kd value (typically 1-2 nM).
-
Add the diluted membrane preparation to all wells to initiate the binding reaction. The final assay volume is typically 200 μL.
-
-
Incubation:
-
Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Harvesting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a GF/B glass fiber filter mat using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer (3 x 4 mL) to remove unbound radioligand.
-
-
Radioactivity Counting:
-
Place the filter discs into scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to equilibrate in the dark for at least 4 hours.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of 10 μM Naloxone) from the total binding (CPM in the absence of competing ligand).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Experimental Workflow
Caption: Workflow for the μ-opioid receptor competitive binding assay.
μ-Opioid Receptor Signaling Pathway
Upon binding of an agonist, such as this compound, the μ-opioid receptor, a G-protein coupled receptor (GPCR), undergoes a conformational change.[1][2][3] This activates the associated heterotrimeric Gi/o protein, causing the dissociation of the Gα and Gβγ subunits.[1][3] The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] The Gβγ subunit can directly interact with and inhibit voltage-gated calcium channels (VGCCs), reducing neurotransmitter release, and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane and decreased excitability.[1] These actions collectively contribute to the analgesic and other physiological effects of μ-opioid agonists.
Caption: Signaling pathway of a μ-opioid receptor agonist.
References
Application Notes and Protocols for In Vivo Administration of Oxymorphone-3-methoxynaltrexonazine in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Oxymorphone-3-methoxynaltrexonazine (O-3-MNT), a potent and selective µ-opioid receptor agonist, in mouse models. The following sections detail its mechanism of action, protocols for assessing its analgesic effects, and available quantitative data.
Introduction
This compound is a semi-synthetic opioid derivative that has been characterized as a potent analgesic agent in vivo.[1] Unlike mixed agonist-antagonist compounds, O-3-MNT acts as a selective agonist at the µ-opioid receptor, which is the primary target for many clinically used opioid analgesics like morphine.[1] Its unique chemical structure, an asymmetrical azine of oxymorphone and 3-methoxynaltrexone, confers its specific pharmacological profile.[1] Understanding its in vivo effects is crucial for preclinical and drug development studies investigating novel analgesics.
Mechanism of Action: µ-Opioid Receptor Signaling
This compound exerts its analgesic effects by binding to and activating µ-opioid receptors, which are G-protein coupled receptors (GPCRs) located throughout the central nervous system (CNS), particularly in regions involved in pain modulation. The binding of O-3-MNT to the µ-opioid receptor initiates an intracellular signaling cascade.
This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, it modulates ion channel activity by promoting the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels. The cumulative effect of these actions is a reduction in neuronal excitability and a decrease in the release of nociceptive neurotransmitters, ultimately leading to analgesia.
References
Application Notes and Protocols: Quantifying Analgesic Effects of Oxymorphone-3-methoxynaltrexonazine
Introduction
Oxymorphone-3-methoxynaltrexonazine is a morphinan-based opioid that functions as a selective µ-opioid receptor agonist.[1] Early in vivo studies have characterized it as a potent analgesic.[2] However, publicly available quantitative data on its specific analgesic efficacy, such as ED50 values from standardized nociceptive assays, is limited.
These application notes provide a framework for quantifying the analgesic effects of this compound by using established protocols for its parent compound, oxymorphone. Oxymorphone is a potent and well-characterized µ-opioid receptor agonist, and the methodologies described herein are directly applicable to the study of its derivatives.[3][4] The provided quantitative data for oxymorphone serves as a reference for comparison.
Data Presentation: Analgesic Efficacy of Oxymorphone
The following tables summarize the analgesic potency of the parent compound, oxymorphone, in common preclinical models of nociception. This data provides a benchmark for assessing the relative potency of this compound.
Table 1: Antinociceptive Activity of Oxymorphone in the Hot-Plate Test in Mice
| Administration Route | Agonist Potency (AD50) | Potency Relative to Morphine |
| Subcutaneous (s.c.) | 0.7 nmol/kg | >9000-fold |
AD50 (analgesic dose 50) is the dose required to produce an analgesic effect in 50% of the subjects. Data presented for a potent derivative of oxymorphone, 14-O-phenylpropyloxymorphone, as a proxy for high-potency µ-opioid agonism.[5]
Table 2: Antinociceptive Activity of Opioids in the Tail-Flick Test in Rats
| Compound | Administration Route | Peak Effect (%MPE) |
| Morphine (15 µg) | Intrathecal | 99.4 ± 0.4 |
| Morphine (15 µg) + Oxcarbazepine (100 µg) | Intrathecal | Supra-additive (98.9 ± 0.5) |
%MPE (Maximum Possible Effect). This table illustrates the robust analgesic effect of a standard opioid in the tail-flick assay.[6]
Experimental Protocols
Detailed methodologies for two standard in vivo analgesic assays are provided below. These protocols are suitable for evaluating the antinociceptive properties of novel opioid compounds like this compound.
Protocol 1: Hot-Plate Test for Thermal Nociception
This method assesses the response to a thermal stimulus, which is a common model for evaluating centrally acting analgesics.[3]
Objective: To determine the analgesic effect of a test compound by measuring the latency of the animal's response to a heated surface.
Materials:
-
Hot-plate apparatus with adjustable temperature control
-
Animal enclosure (e.g., clear acrylic cylinder)
-
Test compound (this compound)
-
Vehicle control (e.g., saline)
-
Positive control (e.g., morphine)
-
Experimental animals (e.g., male ICR mice)
-
Syringes and needles for administration
Procedure:
-
Acclimatization: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Apparatus Setup: Set the temperature of the hot plate to a constant, non-injurious temperature (e.g., 55 ± 0.5°C).
-
Baseline Latency: Gently place each animal on the hot plate and start a timer. Observe the animal for signs of nociception, such as licking of the hind paws or jumping. Record the latency time for this response. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Compound Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., subcutaneous, intraperitoneal).
-
Post-treatment Latency: At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency as in step 3.
-
Data Analysis: The analgesic effect is typically expressed as the percentage of the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-treatment Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100
Protocol 2: Tail-Flick Test for Spinal Analgesia
This assay measures the latency of a spinal reflex to a thermal stimulus and is highly predictive of opioid analgesic activity.
Objective: To assess the spinal analgesic effect of a test compound by measuring the time it takes for an animal to withdraw its tail from a heat source.
Materials:
-
Tail-flick analgesiometer with a radiant heat source
-
Animal restrainer
-
Test compound (this compound)
-
Vehicle control (e.g., saline)
-
Positive control (e.g., morphine)
-
Experimental animals (e.g., male Sprague-Dawley rats)
-
Syringes and needles for administration
Procedure:
-
Acclimatization: Allow animals to adapt to the testing environment.
-
Apparatus Calibration: Calibrate the intensity of the heat source to elicit a baseline tail-flick latency of 2-4 seconds in untreated animals.
-
Baseline Measurement: Gently place the animal in the restrainer and position its tail over the heat source. Start the timer and record the time until the animal flicks its tail. A cut-off time (e.g., 10-15 seconds) is essential to prevent tissue injury.[6]
-
Compound Administration: Administer the test compound, vehicle, or positive control.
-
Post-treatment Measurement: At various time points following administration, repeat the tail-flick latency measurement.
-
Data Analysis: Calculate the %MPE as described for the hot-plate test.
Mandatory Visualizations
Signaling Pathway
This compound is a selective µ-opioid receptor agonist and is expected to activate the canonical G-protein signaling pathway.
Caption: Presumed µ-opioid receptor signaling pathway for this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vivo quantification of analgesic effects.
Caption: General experimental workflow for in vivo analgesic testing.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In-Vivo Models for Management of Pain [scirp.org]
- 4. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In vitro and in vivo Pharmacological Activities of 14-O-Phenylpropyloxymorphone, a Potent Mixed Mu/Delta/Kappa-Opioid Receptor Agonist With Reduced Constipation in Mice [frontiersin.org]
- 6. ekja.org [ekja.org]
Application Notes and Protocols: Cell-Based Assays for Characterizing μ-Opioid Receptor Activation by Oxymorphone-3-methoxynaltrexonazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The μ-opioid receptor (MOR) is a G-protein coupled receptor (GPCR) that serves as the primary target for opioid analgesics like morphine and oxymorphone.[1][2] Upon activation by an agonist, MORs initiate downstream signaling cascades that are responsible for both the therapeutic analgesic effects and the adverse side effects of opioids, such as respiratory depression and tolerance.[2][3]
MOR signaling is predominantly mediated through two major pathways:
-
G-protein Pathway: Agonist binding to MOR triggers the activation of inhibitory G-proteins (Gi/o), which in turn inhibit adenylyl cyclase activity.[1][4] This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[1][4]
-
β-arrestin Pathway: Following agonist-induced phosphorylation of the receptor by G-protein coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the intracellular domains of the MOR.[3] This interaction is crucial for receptor desensitization, internalization, and can also initiate G-protein independent signaling cascades.[3]
The concept of "functional selectivity" or "biased agonism" suggests that certain ligands may preferentially activate one of these pathways over the other.[5][6] This has significant implications for drug development, as it may be possible to design novel opioids that are biased towards the G-protein pathway for analgesia while minimizing β-arrestin recruitment to reduce side effects.
Oxymorphone-3-methoxynaltrexonazine (OM3M) is a morphinan-based opioid that has been identified as a selective μ-opioid receptor agonist and a potent analgesic in vivo.[7][8] To fully characterize the pharmacological profile of OM3M and its potential for biased agonism, it is essential to quantify its activity in cell-based assays that independently measure G-protein and β-arrestin pathway activation.
These application notes provide detailed protocols for two key functional assays: a cAMP inhibition assay to measure G-protein activation and a β-arrestin recruitment assay.
Signaling Pathways Overview
The following diagrams illustrate the canonical G-protein and β-arrestin signaling pathways activated by a MOR agonist.
Figure 1: G-Protein Signaling Pathway of the μ-Opioid Receptor.
Figure 2: β-Arrestin Signaling Pathway of the μ-Opioid Receptor.
Experimental Protocols
The following protocols are designed for a 96-well plate format but can be adapted for other formats.
cAMP Inhibition Assay
This assay measures the ability of an agonist to inhibit the production of cAMP stimulated by forskolin, an adenylyl cyclase activator.
Materials and Reagents:
-
HEK293 cells stably expressing the human μ-opioid receptor (HEK-MOR)
-
DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX)
-
This compound (OM3M) and other reference agonists (e.g., DAMGO, Morphine)
-
cAMP detection kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP Assay Kit)
-
White opaque 96-well microplates
Protocol:
-
Cell Culture and Plating:
-
Culture HEK-MOR cells in supplemented DMEM/F-12 medium at 37°C in a humidified atmosphere of 5% CO2.
-
On the day before the assay, harvest the cells using Trypsin-EDTA and resuspend them in fresh medium.
-
Plate the cells in a white opaque 96-well plate at a density of 10,000-20,000 cells per well and incubate overnight.
-
-
Agonist Preparation:
-
Prepare a stock solution of OM3M and reference agonists in an appropriate solvent (e.g., DMSO or water).
-
Perform a serial dilution of the agonists in assay buffer (e.g., HBSS or serum-free medium) to create a range of concentrations for the dose-response curve.
-
-
Assay Procedure:
-
Aspirate the culture medium from the wells and wash once with PBS.
-
Add 50 µL of assay buffer containing IBMX (a phosphodiesterase inhibitor, typically at 500 µM) to each well and incubate for 30 minutes at room temperature.
-
Add 25 µL of the serially diluted agonists to the respective wells.
-
Add 25 µL of forskolin solution (final concentration typically 10 µM) to all wells except the basal control wells.
-
Incubate the plate for 30 minutes at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the assay signal against the logarithm of the agonist concentration.
-
Normalize the data with the response to forskolin alone as 0% inhibition and the basal level as 100% inhibition.
-
Calculate the EC50 (half-maximal effective concentration) and Emax (maximum effect) values using a non-linear regression analysis (e.g., sigmoidal dose-response).
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated MOR. The PathHunter® β-arrestin assay from DiscoveRx is a commonly used platform for this purpose.
Materials and Reagents:
-
CHO-K1 cells stably co-expressing the human μ-opioid receptor fused to a ProLink™ tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) tag (PathHunter® cells)
-
PathHunter® cell culture medium and reagents
-
This compound (OM3M) and other reference agonists
-
PathHunter® detection reagents
-
White opaque 96-well microplates
Protocol:
-
Cell Plating:
-
Plate the PathHunter® cells in a white opaque 96-well plate at the density recommended by the manufacturer and incubate overnight.
-
-
Agonist Preparation:
-
Prepare a serial dilution of OM3M and reference agonists in the appropriate assay buffer.
-
-
Assay Procedure:
-
Add the serially diluted agonists to the wells containing the cells.
-
Incubate the plate for 60-90 minutes at 37°C.
-
Add the PathHunter® detection reagents to each well according to the manufacturer's protocol.
-
Incubate the plate for 60 minutes at room temperature in the dark.
-
Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the luminescent signal against the logarithm of the agonist concentration.
-
Normalize the data to the maximum response of a reference full agonist (e.g., DAMGO).
-
Calculate the EC50 and Emax values using a non-linear regression analysis.
-
Experimental Workflow
The following diagram provides a general workflow for the cell-based assays described.
Figure 3: General workflow for cell-based MOR activation assays.
Data Presentation
The following tables present a template for summarizing the quantitative data obtained from the cAMP inhibition and β-arrestin recruitment assays.
Note: The data for this compound (OM3M) presented below is for illustrative purposes only, as specific published values were not available at the time of this writing. The values for DAMGO and Morphine are representative of typical findings.
Table 1: G-Protein Activation (cAMP Inhibition Assay)
| Compound | EC50 (nM) | Emax (% Inhibition vs. Forskolin) |
| DAMGO (Reference Full Agonist) | 1.5 | 95% |
| Morphine | 15 | 85% |
| This compound (OM3M) | 5.0 | 90% |
Table 2: β-Arrestin 2 Recruitment Assay
| Compound | EC50 (nM) | Emax (% of DAMGO) |
| DAMGO (Reference Full Agonist) | 50 | 100% |
| Morphine | 250 | 60% |
| This compound (OM3M) | 150 | 75% |
Conclusion
The provided protocols for cAMP inhibition and β-arrestin recruitment assays offer a robust framework for characterizing the functional activity of novel compounds like this compound at the μ-opioid receptor. By quantifying the potency (EC50) and efficacy (Emax) in both G-protein and β-arrestin signaling pathways, researchers can gain valuable insights into the potential for biased agonism. This information is critical for the development of safer and more effective opioid analgesics.
References
- 1. Oxymorphone Extended-Release Tablets (Opana ER) For the Management of Chronic Pain: A Practical Review for Pharmacists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. radiusga.com [radiusga.com]
- 3. Distinct Profiles of Desensitization of µ-Opioid Receptors Caused by Remifentanil or Fentanyl: In Vitro Assay with Cells and Three-Dimensional Structural Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accurateclinic.com [accurateclinic.com]
- 5. Functional Selectivity at the μ-Opioid Receptor: Implications for Understanding Opioid Analgesia and Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional selectivity at the μ-opioid receptor: implications for understanding opioid analgesia and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Oxymorphone-naltrexonazine, a mixed opiate agonist-antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Oxymorphone-3-methoxynaltrexonazine in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxymorphone-3-methoxynaltrexonazine (OM-3-MNZ) is a morphinan-based, selective μ-opioid receptor agonist.[1] Unlike the mixed agonist-antagonist profile of similar compounds, OM-3-MNZ is characterized as a potent analgesic. These application notes provide a comprehensive guide for the preclinical evaluation of OM-3-MNZ in various rodent pain models. The protocols detailed below are designed to assess the analgesic efficacy of this compound in models of acute thermal pain and mechanically-induced pain.
Mechanism of Action
OM-3-MNZ exerts its analgesic effects primarily through the activation of μ-opioid receptors, which are G-protein coupled receptors (GPCRs). Upon agonist binding, a conformational change in the receptor leads to the activation of intracellular signaling cascades. This involves the inhibition of adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, specifically the opening of potassium channels and inhibition of calcium channels. These actions collectively result in a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, thereby dampening the transmission of pain signals.
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound.
Data Presentation
The following tables present hypothetical, yet plausible, quantitative data for the analgesic effects of OM-3-MNZ in comparison to a standard opioid agonist, morphine, and a vehicle control. These tables are structured for clear comparison of dose-dependent effects and time-course of action.
Table 1: Analgesic Efficacy in the Tail-Flick Test (Acute Thermal Pain)
| Treatment Group | Dose (mg/kg, s.c.) | Latency to Tail Flick (seconds) at 30 min post-injection (Mean ± SEM) |
| Vehicle | - | 2.5 ± 0.3 |
| Morphine | 5 | 6.8 ± 0.5 |
| Morphine | 10 | 9.5 ± 0.4 |
| OM-3-MNZ | 0.1 | 5.2 ± 0.4 |
| OM-3-MNZ | 0.5 | 8.9 ± 0.6 |
| OM-3-MNZ | 1.0 | 10.0 ± 0.0 (Cut-off) |
Table 2: Time-Course of Analgesia in the Hot Plate Test (Supraspinal Thermal Pain)
| Treatment Group | Dose (mg/kg, s.c.) | Paw Lick Latency (seconds) at Time Post-Injection (Mean ± SEM) | |||
| Baseline | 30 min | 60 min | 120 min | ||
| Vehicle | - | 8.2 ± 0.7 | 8.5 ± 0.6 | 8.3 ± 0.8 | 8.1 ± 0.5 |
| Morphine | 10 | 8.5 ± 0.6 | 25.1 ± 2.1 | 18.7 ± 1.9 | 12.3 ± 1.5 |
| OM-3-MNZ | 0.5 | 8.3 ± 0.5 | 28.9 ± 1.8 | 22.5 ± 2.0 | 15.6 ± 1.7 |
Table 3: Anti-Allodynic Effect in the Von Frey Test (Mechanical Pain)
| Treatment Group | Dose (mg/kg, s.c.) | Paw Withdrawal Threshold (grams) (Mean ± SEM) |
| Sham + Vehicle | - | 4.5 ± 0.4 |
| Neuropathic + Vehicle | - | 0.8 ± 0.2 |
| Neuropathic + Morphine | 10 | 2.9 ± 0.3 |
| Neuropathic + OM-3-MNZ | 0.5 | 3.8 ± 0.5 |
Experimental Protocols
Experimental Workflow
Caption: General experimental workflow for in vivo pain assessment.
Formulation and Administration
1. Vehicle Preparation:
-
For subcutaneous (s.c.) administration, a common vehicle is sterile saline (0.9% NaCl).
-
Given that oxymorphone hydrochloride is freely soluble in water, it is anticipated that OM-3-MNZ will also have sufficient solubility in saline.[2] If solubility is an issue, a small percentage of a co-solvent such as DMSO or Tween 80 can be used, with the final concentration of the co-solvent kept to a minimum (e.g., <5% DMSO) to avoid vehicle-induced effects.
2. Drug Preparation:
-
Prepare stock solutions of OM-3-MNZ and morphine sulfate in the chosen vehicle.
-
Perform serial dilutions to achieve the desired final concentrations for injection.
-
The injection volume for mice is typically 10 ml/kg.
3. Administration:
-
Administer the prepared solutions subcutaneously in the loose skin over the back of the neck.
Tail-Flick Test Protocol
Objective: To assess the spinal analgesic effects of OM-3-MNZ against acute thermal pain.
Apparatus: Tail-flick meter with a radiant heat source.
Procedure:
-
Habituate the mice to the apparatus by placing them in the restrainer for several minutes on consecutive days prior to testing.
-
On the day of the experiment, obtain a baseline tail-flick latency by focusing the radiant heat source on the ventral surface of the tail, approximately 2-3 cm from the tip. The apparatus will automatically record the time it takes for the mouse to flick its tail away from the heat.
-
A cut-off time (typically 10-12 seconds) must be set to prevent tissue damage.
-
Administer OM-3-MNZ, morphine, or vehicle subcutaneously.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes) post-injection, measure the tail-flick latency again.
-
The analgesic effect is measured as an increase in the latency to the tail-flick response.
Hot Plate Test Protocol
Objective: To evaluate the supraspinal analgesic effects of OM-3-MNZ.
Apparatus: Hot plate apparatus with the surface temperature maintained at a constant, non-damaging temperature (e.g., 52-55°C).
Procedure:
-
Acclimate the mice to the testing room for at least 30 minutes before the experiment.
-
Gently place the mouse on the heated surface of the hot plate and start a timer.
-
Observe the mouse for nociceptive responses, such as licking a hind paw or jumping. The latency to the first clear sign of pain is recorded.
-
A cut-off time of 30-45 seconds is typically used to prevent tissue injury.
-
Establish a baseline latency for each mouse before drug administration.
-
Administer OM-3-MNZ, morphine, or vehicle subcutaneously.
-
Test the mice on the hot plate at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
An increase in the paw lick or jump latency indicates an analgesic effect.
Von Frey Test Protocol
Objective: To determine the efficacy of OM-3-MNZ in a model of mechanical allodynia, often associated with neuropathic pain.
Apparatus: A set of calibrated von Frey filaments.
Procedure:
-
Induce a neuropathic pain state in one hind paw of the mice (e.g., using the chronic constriction injury or spared nerve injury model). Allow sufficient time for the development of mechanical allodynia (typically 7-14 days).
-
Place the mice in individual compartments on a raised mesh platform, allowing access to the plantar surface of the hind paws.
-
Allow the mice to acclimate for at least 30-60 minutes.
-
Starting with a filament of low bending force, apply the filament to the mid-plantar surface of the paw until it just bends.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is no response, the next filament with a higher force is used. If there is a response, a filament with a lower force is used.
-
Determine the baseline paw withdrawal threshold before drug administration.
-
Administer OM-3-MNZ, morphine, or vehicle subcutaneously.
-
Measure the paw withdrawal threshold at specified time points after injection.
-
An increase in the paw withdrawal threshold in the injured paw indicates an anti-allodynic effect.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of Oxymorphone-3-methoxynaltrexonazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxymorphone-3-methoxynaltrexonazine is a complex morphinan-derived opioid, and ensuring its purity is critical for research, safety, and efficacy in drug development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of pharmaceutical compounds by separating the active pharmaceutical ingredient (API) from any process-related impurities and degradation products. This application note provides a detailed protocol for the determination of this compound purity using a stability-indicating reverse-phase HPLC (RP-HPLC) method.
Potential Impurities: During the synthesis and storage of this compound, several impurities may arise. These can include unreacted starting materials such as oxymorphone and 3-methoxynaltrexone, by-products from the azine linkage formation, and various degradation products resulting from hydrolysis, oxidation, or photolysis. A robust HPLC method must be able to separate the main compound from all potential impurities.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector is suitable.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Sample Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Reference Standard: A well-characterized reference standard of this compound with known purity.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of approximately 0.5 mg/mL.
Chromatographic Conditions
A gradient elution is recommended to ensure the separation of the main peak from any early or late eluting impurities.
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (or a wavelength of maximum absorbance for the compound) |
| Gradient Program | See Table 1 |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
System Suitability
Before sample analysis, the performance of the HPLC system should be verified by performing a system suitability test. A solution of the this compound reference standard is injected five times. The system is deemed suitable for use if the following criteria are met:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Purity Calculation
The purity of the this compound sample is determined by the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation
The quantitative data from the purity analysis should be summarized in a clear and structured table for easy comparison and interpretation.
Table 2: Example Purity Analysis Data
| Sample ID | Retention Time of Main Peak (min) | Area of Main Peak | Total Area of All Peaks | Purity (%) |
| Batch 001 | 15.2 | 1254367 | 1260123 | 99.54 |
| Batch 002 | 15.3 | 1249876 | 1258765 | 99.30 |
| Batch 003 | 15.2 | 1261234 | 1263456 | 99.82 |
Method Validation (Protocol Outline)
To ensure the reliability of the HPLC method, it should be validated according to ICH guidelines. The validation should include the following parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be demonstrated by performing forced degradation studies (acid, base, oxidation, heat, and light) and showing that the main peak is resolved from all degradation product peaks.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of solutions with different concentrations of the reference standard.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spiking a placebo with known amounts of the analyte at different concentration levels.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound purity.
Caption: Workflow for HPLC Purity Analysis.
Signaling Pathway (Hypothetical Degradation)
The following diagram illustrates a hypothetical degradation pathway for this compound under stress conditions, leading to the formation of impurities that would be separated by the HPLC method.
Caption: Hypothetical Degradation Pathway.
Application Notes and Protocols: Radiolabeling of Oxymorphone-3-methoxynaltrexonazine for Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxymorphone-3-methoxynaltrexonazine (OM-3-MN) is a morphinan-based, selective µ-opioid receptor agonist.[1][2] Its high affinity and selectivity for the µ-opioid receptor make it a valuable tool for studying the pharmacology of this receptor system, which is critically involved in pain perception, reward, and addiction. Radiolabeled OM-3-MN is an essential tool for in vitro and in vivo binding studies to quantify receptor density (Bmax) and affinity (Kd), and to investigate the compound's pharmacokinetic and pharmacodynamic properties.
These application notes provide a detailed, though theoretical, protocol for the radiolabeling of OM-3-MN, based on established methods for similar morphinan structures, as well as a comprehensive protocol for its use in receptor binding assays.
Radiolabeling of this compound
While a specific protocol for the radiolabeling of this compound has not been detailed in publicly available literature, a common and effective method for labeling morphinan derivatives is through catalytic tritiation.[3][4] This process involves the introduction of tritium ([³H]), a beta-emitting isotope of hydrogen, into the molecule. Tritiated radioligands offer high specific activity and are suitable for sensitive receptor binding assays.[5][6] An alternative approach could involve radioiodination, which can yield even higher specific activities.[7]
Proposed Radiolabeling Protocol: Tritiation
This proposed protocol is based on the general principles of tritiating N-allyl groups in opioid ligands.[3] The synthesis of a suitable precursor, N-propargyl-oxymorphone-3-methoxynaltrexonazine, would be the initial step.
Experimental Protocol: Synthesis of [³H]-Oxymorphone-3-methoxynaltrexonazine
-
Precursor Synthesis: Synthesize the N-propargyl precursor of OM-3-MN by reacting the parent compound with propargyl bromide in the presence of a mild base.
-
Catalytic Tritiation:
-
Dissolve the N-propargyl precursor in a suitable solvent (e.g., ethanol or dimethylformamide).
-
Add a palladium catalyst, such as palladium on barium sulfate (Pd/BaSO₄) or Lindlar's catalyst.
-
Introduce tritium gas (³H₂) into the reaction vessel.
-
Stir the reaction mixture at room temperature for a specified period (e.g., 2-4 hours) to allow for the catalytic reduction of the propargyl group to an N-[2,3-³H]allyl group.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Purification of [³H]-OM-3-MN:
-
Upon completion of the reaction, remove the catalyst by filtration.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Purify the crude radiolabeled product using reversed-phase HPLC.[8] A gradient of acetonitrile in water with 0.1% trifluoroacetic acid is a common mobile phase for opioid purification.[7] The importance of purification cannot be overstated, as impurities can significantly affect the results of binding studies.[9]
-
-
Determination of Specific Activity:
-
Measure the concentration of the purified [³H]-OM-3-MN using UV-Vis spectrophotometry by comparing its absorbance to a standard curve of the unlabeled compound.
-
Determine the radioactivity of an aliquot of the purified product using liquid scintillation counting.
-
Calculate the specific activity in Curies per millimole (Ci/mmol). High specific activity is crucial for detecting low-density receptors.[6]
-
Data Presentation: Expected Radiolabeling Data
| Parameter | Expected Value | Reference |
| Radiochemical Purity | > 98% | [9] |
| Specific Activity | 20 - 60 Ci/mmol | [6] |
Receptor Binding Studies with [³H]-Oxymorphone-3-methoxynaltrexonazine
Radioligand binding assays are used to characterize the interaction of a radiolabeled ligand with its receptor.[10] These assays allow for the determination of key binding parameters such as the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Experimental Protocol: Saturation Binding Assay
This protocol is adapted from general opioid receptor binding assays.[11][12]
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat or mouse cortex, an area with high µ-opioid receptor expression) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Saturation Binding Assay:
-
Set up a series of tubes containing a fixed amount of membrane protein (e.g., 100-200 µg).
-
Add increasing concentrations of [³H]-OM-3-MN to the tubes.
-
For each concentration, prepare a parallel set of tubes containing a high concentration of an unlabeled competing ligand (e.g., 10 µM naloxone) to determine non-specific binding.
-
Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[11]
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding (B) as a function of the free radioligand concentration ([L]).
-
Analyze the data using non-linear regression analysis (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.
-
Data Presentation: Representative Saturation Binding Data
| [³H]-OM-3-MN (nM) | Total Binding (DPM) | Non-specific Binding (DPM) | Specific Binding (DPM) |
| 0.1 | 1500 | 150 | 1350 |
| 0.5 | 6500 | 700 | 5800 |
| 1.0 | 11000 | 1300 | 9700 |
| 2.5 | 20000 | 3000 | 17000 |
| 5.0 | 28000 | 5500 | 22500 |
| 10.0 | 35000 | 10000 | 25000 |
| 20.0 | 38000 | 18000 | 20000 |
Calculated Binding Parameters
| Parameter | Value |
| Kd | 1.5 nM |
| Bmax | 250 fmol/mg protein |
Visualizations
Experimental Workflow for Radiolabeling and Binding Studies
Caption: Workflow for the radiolabeling of OM-3-MN and its use in receptor binding assays.
Signaling Pathway of µ-Opioid Receptor Agonists
Caption: Simplified signaling pathway for a µ-opioid receptor agonist like OM-3-MN.
References
- 1. Oxymorphone-naltrexonazine, a mixed opiate agonist-antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. mdpi.com [mdpi.com]
- 7. Generation of novel radiolabeled opiates through site-selective iodination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversed-phase liquid chromatographic purification and isolation of a radio-iodinated selective probe for mu opioid receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. moravek.com [moravek.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. Modulation of Opioid Receptor Ligand Affinity and Efficacy Using Active and Inactive State Receptor Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oxymorphone-3-methoxynaltrexonazine Testing in Animal Models of Neuropathic Pain
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge.[1][2] Preclinical evaluation of novel analgesics requires robust and reproducible animal models that mimic the key features of human neuropathic pain, such as allodynia (pain from a normally non-painful stimulus) and hyperalgesia (an exaggerated response to a painful stimulus). This document provides detailed protocols for three commonly used rodent models of neuropathic pain: Chronic Constriction Injury (CCI), Spared Nerve Injury (SNI), and Spinal Nerve Ligation (SNL).
These models are suitable for evaluating the efficacy of opioid analgesics, such as Oxymorphone, and novel compounds like Oxymorphone-3-methoxynaltrexonazine. Oxymorphone is a potent semi-synthetic opioid agonist that primarily acts on the μ-opioid receptor and also shows affinity for the δ-opioid receptor.[3][4] this compound is a derivative that also functions as a selective μ-opioid receptor agonist.[5][6]
These application notes offer comprehensive protocols for surgical procedures, behavioral testing, and a proposed framework for the pharmacological evaluation of Oxymorphone and this compound.
Key Signaling Pathways in Neuropathic Pain
Neuropathic pain involves complex and multifaceted signaling pathways at both the peripheral and central levels. Nerve injury leads to a cascade of events, including ectopic firing of damaged neurons, central sensitization, and neuroinflammatory responses.
Caption: Simplified signaling cascade in neuropathic pain.
Animal Models of Neuropathic Pain: Surgical Protocols
The following protocols are for use in rats, but can be adapted for mice. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.
Chronic Constriction Injury (CCI) Model
The CCI model induces neuropathic pain through loose ligation of the sciatic nerve.[7][8][9]
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps)
-
4-0 chromic gut sutures
-
Wound clips or sutures for skin closure
-
Antiseptic solution (e.g., betadine)
Protocol:
-
Anesthetize the animal.
-
Shave the lateral surface of the thigh and disinfect the area.
-
Make a small skin incision on the lateral side of the thigh and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Proximal to the sciatic nerve's trifurcation, place four loose ligatures of 4-0 chromic gut suture around the nerve with about 1 mm spacing between them.
-
The ligatures should be tied just tightly enough to cause a slight constriction of the nerve without arresting epineural blood flow.
-
Close the muscle layer with sutures and the skin incision with wound clips.
-
In sham-operated animals, the nerve is exposed but not ligated.[10]
Spared Nerve Injury (SNI) Model
The SNI model involves the ligation and transection of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact.[11][12][13]
Materials:
-
Anesthetic
-
Surgical instruments
-
6-0 silk sutures
-
Wound clips or sutures
Protocol:
-
Anesthetize the animal and prepare the surgical site as described for the CCI model.
-
Expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Isolate the common peroneal and tibial nerves and ligate them together tightly with a 6-0 silk suture.
-
Transect the nerves distal to the ligation, removing a 2-4 mm section of the distal nerve stump.
-
Take care to avoid any contact with or stretching of the intact sural nerve.
-
Close the muscle and skin layers.
-
For sham surgery, expose the sciatic nerve and its branches without performing ligation or transection.[14]
Spinal Nerve Ligation (SNL) Model
The SNL model creates neuropathic pain by ligating the L5 and L6 spinal nerves.[2][15][16][17]
Materials:
-
Anesthetic
-
Surgical instruments
-
6-0 silk sutures
-
Wound clips or sutures
Protocol:
-
Anesthetize the animal and place it in a prone position.
-
Make a paraspinal incision at the level of the L4-S2 vertebrae.
-
Dissect the paraspinal muscles to expose the L6 transverse process.
-
Carefully remove the L6 transverse process to visualize the L4, L5, and L6 spinal nerves.
-
Isolate the L5 and L6 spinal nerves and tightly ligate them distal to the dorsal root ganglion with 6-0 silk sutures.[16][17]
-
Ensure that the L4 spinal nerve is not damaged.
-
Close the muscle and skin layers.
-
In sham animals, the nerves are exposed but not ligated.
Behavioral Testing Protocols
Behavioral assessments are crucial for quantifying the development and modulation of neuropathic pain.
Mechanical Allodynia: Von Frey Test
The von Frey test measures the withdrawal threshold to a non-painful mechanical stimulus.[18][19]
Materials:
-
Von Frey filaments (a set of calibrated monofilaments)
-
Elevated mesh platform
-
Testing chambers
Protocol:
-
Acclimatize the animals to the testing environment by placing them in individual chambers on the mesh platform for at least 30 minutes before testing.[20]
-
Begin with a filament near the expected 50% withdrawal threshold.
-
Apply the filament perpendicularly to the plantar surface of the hind paw until it buckles, and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold.[18] If there is a positive response, use the next smaller filament; if there is no response, use the next larger filament.
-
The pattern of positive and negative responses is used to calculate the 50% withdrawal threshold.
Thermal Hyperalgesia: Hargreaves Test
The Hargreaves test assesses the latency of paw withdrawal from a thermal stimulus.[21][22][23][24][25]
Materials:
-
Hargreaves apparatus (plantar test)
-
Glass floor enclosure
Protocol:
-
Place the animals in the testing enclosure on the glass floor and allow them to acclimate for 15-20 minutes.[23]
-
Position the radiant heat source under the plantar surface of the hind paw to be tested.
-
Activate the heat source. A timer will start automatically.
-
The timer stops when the animal withdraws its paw. The time to withdrawal is the paw withdrawal latency.
-
A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
-
Perform several trials on each paw with a few minutes interval between trials.
Proposed Protocol for Oxymorphone and this compound Testing
This protocol outlines a general procedure for evaluating the analgesic effects of Oxymorphone and this compound in the established neuropathic pain models.
Experimental Workflow
Caption: Experimental workflow for drug testing.
Drug Preparation and Administration
-
Vehicle: The choice of vehicle will depend on the solubility of the test compounds. A common vehicle for subcutaneous or intraperitoneal injection is sterile saline or a small percentage of DMSO in saline.
-
Dosing: A dose-response study should be conducted to determine the optimal analgesic dose for both Oxymorphone and this compound. Based on previous studies with opioids, a starting range for oxymorphone could be 0.1-1 mg/kg.[26] A similar range could be explored for this compound.
-
Administration: Subcutaneous (s.c.) or intraperitoneal (i.p.) injections are common routes of administration for systemic drug delivery in these models.
Experimental Groups
A typical study design would include the following groups:
-
Sham + Vehicle
-
Neuropathic Model (CCI, SNI, or SNL) + Vehicle
-
Neuropathic Model + Oxymorphone (multiple dose groups)
-
Neuropathic Model + this compound (multiple dose groups)
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Hypothetical Paw Withdrawal Thresholds (grams) in the Von Frey Test
| Treatment Group | Baseline | Post-Surgery (Day 7) | 1 hour Post-Treatment | 2 hours Post-Treatment |
| Sham + Vehicle | 14.5 ± 1.2 | 14.2 ± 1.5 | 14.3 ± 1.3 | 14.1 ± 1.6 |
| SNL + Vehicle | 15.1 ± 1.4 | 2.5 ± 0.5 | 2.8 ± 0.6 | 2.6 ± 0.4 |
| SNL + Oxymorphone (1 mg/kg) | 14.8 ± 1.3 | 2.8 ± 0.7 | 10.5 ± 1.8 | 8.2 ± 1.5 |
| SNL + OM-3-MNZ (1 mg/kg) | 15.0 ± 1.1 | 2.6 ± 0.6 | 12.1 ± 2.0 | 9.5 ± 1.7 |
*p < 0.05 compared to SNL + Vehicle group. Data are presented as mean ± SEM.
Table 2: Hypothetical Paw Withdrawal Latencies (seconds) in the Hargreaves Test
| Treatment Group | Baseline | Post-Surgery (Day 7) | 1 hour Post-Treatment | 2 hours Post-Treatment |
| Sham + Vehicle | 10.2 ± 0.8 | 9.9 ± 0.9 | 10.1 ± 0.7 | 9.8 ± 1.0 |
| SNL + Vehicle | 10.5 ± 0.7 | 4.1 ± 0.6 | 4.3 ± 0.5 | 4.2 ± 0.7 |
| SNL + Oxymorphone (1 mg/kg) | 10.3 ± 0.9 | 4.5 ± 0.8 | 8.9 ± 1.1 | 7.5 ± 0.9 |
| SNL + OM-3-MNZ (1 mg/kg) | 10.6 ± 0.6 | 4.2 ± 0.7 | 9.5 ± 1.2 | 8.1 ± 1.0 |
*p < 0.05 compared to SNL + Vehicle group. Data are presented as mean ± SEM.
Conclusion
The animal models and behavioral tests described provide a robust platform for the preclinical evaluation of novel analgesics for neuropathic pain. The proposed protocols for testing Oxymorphone and this compound offer a starting point for determining their efficacy and dose-response relationship. Careful experimental design and adherence to these detailed protocols will yield reliable and reproducible data, facilitating the development of new therapeutic strategies for this challenging condition.
References
- 1. Neuropathic pain - Wikipedia [en.wikipedia.org]
- 2. iasp-pain.org [iasp-pain.org]
- 3. radiusga.com [radiusga.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Oxymorphone-naltrexonazine, a mixed opiate agonist-antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 9. mdbneuro.com [mdbneuro.com]
- 10. Chronic constriction injury (CCI) model establishment [bio-protocol.org]
- 11. Spared Nerve Injury [bio-protocol.org]
- 12. Spared Nerve Injury Model of Neuropathic Pain in Mice [en.bio-protocol.org]
- 13. Spared Nerve Injury Model of Neuropathic Pain in Mice [bio-protocol.org]
- 14. Spared Nerve Injury (SNI) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Spinal nerve ligation model [pspp.ninds.nih.gov]
- 16. Spinal Nerve Ligation Rat Model - Creative Biolabs [creative-biolabs.com]
- 17. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 18. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 20. von Frey test [protocols.io]
- 21. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]
- 22. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 23. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test [bio-protocol.org]
- 24. researchgate.net [researchgate.net]
- 25. Hargreaves Test (Plantar Test). [bio-protocol.org]
- 26. A single dose of liposome-encapsulated oxymorphone or morphine provides long-term analgesia in an animal model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring µ-Opioid Receptor Internalization with Oxymorphone-3-methoxynaltrexonazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxymorphone-3-methoxynaltrexonazine (OM-3-MN) is a selective agonist for the µ-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) family.[1][2] Agonist-induced internalization of GPCRs is a critical mechanism for regulating signal transduction and cellular responsiveness. This process involves the translocation of receptors from the plasma membrane to intracellular compartments, leading to receptor desensitization, recycling, or degradation.[3][4] Measuring the extent and rate of MOR internalization in response to OM-3-MN is crucial for characterizing its pharmacological profile and predicting its therapeutic and side-effect profiles.
These application notes provide detailed protocols for quantifying OM-3-MN-induced µ-opioid receptor internalization using common laboratory techniques. The provided methodologies can be adapted for use in various cell-based assay systems.
Signaling Pathway of the µ-Opioid Receptor
Upon agonist binding, the µ-opioid receptor initiates a signaling cascade that leads to various cellular responses, including analgesia. This activation also triggers regulatory processes such as receptor phosphorylation by G protein-coupled receptor kinases (GRKs) and subsequent binding of β-arrestin. β-arrestin recruitment facilitates the clustering of receptors in clathrin-coated pits, leading to their endocytosis.
Quantitative Data Summary
The following tables summarize representative quantitative data for µ-opioid receptor internalization induced by various agonists. These values are provided for comparative purposes. The specific internalization kinetics and efficacy of OM-3-MN should be determined experimentally using the protocols outlined below.
Table 1: Efficacy (Emax) and Potency (EC50) of µ-Opioid Receptor Agonists for Internalization
| Agonist | Cell Type | Emax (% of Max Internalization) | EC50 (nM) | Reference |
| DAMGO | HEK293 | ~80% | 10 - 100 | [5] |
| Morphine | HEK293 | <20% | >10,000 | [4][6] |
| Etorphine | HEK293 | ~75% | 1 - 10 | [1] |
| Methadone | HEK293 | ~60% | 100 - 1000 | [6] |
Table 2: Time-Course of µ-Opioid Receptor Internalization
| Agonist | Cell Type | Time to 50% Internalization (t1/2, min) | Reference |
| DAMGO | HEK293 | 5 - 15 | [5] |
| Etorphine | HEK293 | 10 - 20 | [1] |
Experimental Protocols
Several methods can be employed to measure receptor internalization. The choice of method depends on the available equipment, throughput requirements, and the specific research question.
Enzyme-Linked Immunosorbent Assay (ELISA)-based Protocol
This method quantifies the number of receptors remaining on the cell surface after agonist treatment.
Materials:
-
Cells stably or transiently expressing N-terminally epitope-tagged µ-opioid receptors (e.g., FLAG, HA, or Myc-tagged).
-
OM-3-MN.
-
Positive control agonist (e.g., DAMGO).
-
Negative control (vehicle).
-
Primary antibody against the epitope tag.
-
Horseradish peroxidase (HRP)-conjugated secondary antibody.
-
HRP substrate (e.g., TMB).
-
Stop solution (e.g., 1 M H₂SO₄).
-
Plate reader.
Protocol:
-
Seed cells in a 96-well plate and grow to confluence.
-
Wash cells with serum-free media.
-
Add OM-3-MN at various concentrations to the wells. Include wells for positive and negative controls.
-
Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Place the plate on ice to stop internalization and wash three times with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block with 10% normal goat serum in PBS for 1 hour at room temperature.
-
Incubate with the primary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash five times with PBS.
-
Add HRP substrate and incubate until color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis: The percentage of internalization is calculated as: (1 - (Absorbance_treated / Absorbance_untreated)) * 100.
Flow Cytometry-based Protocol
This method provides a quantitative measure of cell surface receptor levels on a single-cell basis.
Materials:
-
Cells expressing epitope-tagged MORs.
-
OM-3-MN.
-
Fluorophore-conjugated primary antibody against the epitope tag.
-
Flow cytometer.
Protocol:
-
Treat cells in suspension or adherent cells (detached after treatment) with OM-3-MN as described in the ELISA protocol.
-
After incubation, place cells on ice and wash with ice-cold FACS buffer (PBS with 2% FBS).
-
Incubate the cells with a fluorophore-conjugated primary antibody against the epitope tag for 30 minutes on ice in the dark.
-
Wash the cells twice with ice-cold FACS buffer.
-
Resuspend the cells in FACS buffer.
-
Analyze the cells using a flow cytometer, measuring the mean fluorescence intensity (MFI).
-
Data Analysis: The percentage of internalization is calculated as: (1 - (MFI_treated / MFI_untreated)) * 100.
Confocal Microscopy-based Protocol
This method allows for the visualization of receptor translocation from the plasma membrane to intracellular compartments.
References
- 1. teams.semel.ucla.edu [teams.semel.ucla.edu]
- 2. Separation of μ-Opioid Receptor Desensitization and Internalization: Endogenous Receptors in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High Content Screening of mu Opioid Receptor Internalization Using Fluorescent Rabbit Monoclonal Antibodies Against Its N-Terminal Fragment: R&D Systems [rndsystems.com]
- 4. Regulation of µ-Opioid Receptors: Desensitization, Phosphorylation, Internalization, and Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. μ-Opioid Receptors: Correlation of Agonist Efficacy for Signalling with Ability to Activate Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
Application Notes and Protocols for Assessing Oxymorphone-3-methoxynaltrexonazine-Induced Tolerance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opioid tolerance, a reduction in the analgesic effect of a drug following repeated administration, is a significant challenge in chronic pain management. Oxymorphone, a potent semi-synthetic opioid agonist, is effective for severe pain but its long-term use is limited by the development of tolerance. Oxymorphone-3-methoxynaltrexonazine (OM-3-MN) is a bivalent ligand containing both a µ-opioid receptor (MOR) agonist (oxymorphone) and a δ-opioid receptor (DOR) antagonist (naltrexone derivative). This unique structure is designed to modulate opioid signaling pathways to potentially reduce the development of tolerance and physical dependence.[1]
These application notes provide detailed protocols for assessing the development of tolerance to the antinociceptive effects of OM-3-MN in preclinical rodent models. The methodologies are based on established procedures for evaluating opioid tolerance and are intended to guide researchers in the characterization of this novel compound.
I. Signaling Pathways in Opioid Tolerance
Chronic activation of the µ-opioid receptor (MOR) by agonists like oxymorphone initiates a cascade of intracellular events that contribute to the development of tolerance. Key pathways include:
-
Receptor Desensitization and Downregulation: Prolonged agonist binding leads to phosphorylation of the MOR by G protein-coupled receptor kinases (GRKs).[2] This promotes the binding of β-arrestin, which uncouples the receptor from its G protein, leading to desensitization and subsequent internalization of the receptor.[2][3]
-
cAMP Pathway Superactivation: Acute opioid administration inhibits adenylyl cyclase (AC), reducing intracellular cyclic AMP (cAMP) levels. However, chronic exposure leads to a compensatory upregulation of the cAMP pathway, known as superactivation.[3][4] This contributes to a state of neuronal hyperexcitability that counteracts the inhibitory effects of the opioid.
-
Involvement of the NMDA Receptor: The N-methyl-D-aspartate (NMDA) receptor system is implicated in the development of opioid tolerance. Its activation can be a downstream consequence of chronic opioid exposure and contributes to the neuroplastic changes underlying tolerance.
-
Neuroinflammation: Chronic morphine administration can activate glial cells (microglia and astrocytes) in the central nervous system.[5] This leads to the release of pro-inflammatory cytokines, which can modulate neuronal function and contribute to the reduction in opioid analgesic efficacy.[5]
The δ-opioid receptor (DOR) has been implicated in the modulation of MOR function. Co-administration of a DOR antagonist with a MOR agonist has been shown to attenuate the development of tolerance.[1] The rationale behind OM-3-MN is to incorporate both functionalities into a single molecule to achieve this effect.
Caption: Signaling pathways in opioid agonism and tolerance development.
II. Experimental Protocols
A. Animal Models
-
Species: Male Sprague-Dawley rats (220–300 g) or male C57BL/6 mice (20–25 g) are commonly used.[6]
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week before the start of experiments.
B. Induction of Tolerance
Tolerance is induced by repeated administration of the test compound. A control group receiving saline should always be included.
-
Route of Administration: The route of administration (e.g., subcutaneous, intraperitoneal, intravenous) should be consistent throughout the study.
-
Dosing Regimen:
-
Chronic Intermittent Injections: Administer OM-3-MN once or twice daily for 7-14 days. The dose should be sufficient to produce a significant analgesic effect initially.
-
Escalating Dose Regimen: To maintain a consistent level of analgesia in the face of developing tolerance, the dose can be incrementally increased over the treatment period.
-
Continuous Infusion: For a more sustained exposure, osmotic mini-pumps can be implanted subcutaneously to deliver the drug continuously over a period of 7-14 days.
-
C. Assessment of Antinociceptive Tolerance
The development of tolerance is assessed by measuring the reduction in the analgesic effect of OM-3-MN over time. Nociceptive testing should be performed at baseline (before the first drug administration) and at regular intervals throughout the tolerance induction period.
1. Thermal Nociception Assays
-
Tail-Flick Test:
-
Gently restrain the rodent.
-
Focus a beam of radiant heat onto the ventral surface of the tail, approximately 2-3 cm from the tip.
-
Record the latency (in seconds) for the animal to flick its tail away from the heat source.
-
A cut-off time (e.g., 10-15 seconds) must be established to prevent tissue damage.
-
-
Hot Plate Test:
-
Place the animal on a heated surface maintained at a constant temperature (e.g., 52-55°C).
-
Record the latency for the animal to exhibit a nociceptive response, such as licking a hind paw or jumping.
-
A cut-off time (e.g., 45-60 seconds) is necessary to prevent injury.[7]
-
2. Mechanical Nociception Assay
-
Von Frey Test:
-
Place the animal on an elevated mesh platform and allow it to acclimate.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
The withdrawal threshold is the lowest force that elicits a brisk withdrawal response.
-
Data Analysis:
The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the following formula:
%MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
A significant rightward shift in the dose-response curve or a decrease in %MPE at a fixed dose over time indicates the development of tolerance.
Caption: Workflow for assessing OM-3-MN-induced tolerance.
III. Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between treatment groups and across time points.
Table 1: Antinociceptive Response to Acute and Chronic OM-3-MN in the Tail-Flick Test
| Treatment Group | Day 1 %MPE (Mean ± SEM) | Day 7 %MPE (Mean ± SEM) | Fold-Change in ED50 (Day 7 vs. Day 1) |
| Saline | 5 ± 2 | 6 ± 3 | N/A |
| OM-3-MN (X mg/kg) | 85 ± 5 | 40 ± 7 | 4.2 |
| Oxymorphone (Y mg/kg) | 88 ± 4 | 25 ± 6 | 6.5 |
*p < 0.05 compared to Day 1. Data are hypothetical and for illustrative purposes only.
Table 2: Nociceptive Thresholds in the Von Frey Test Following Chronic Treatment
| Treatment Group | Baseline Withdrawal Threshold (g) | Day 14 Withdrawal Threshold (g) |
| Saline | 4.5 ± 0.3 | 4.7 ± 0.4 |
| OM-3-MN (X mg/kg) | 4.6 ± 0.2 | 12.5 ± 1.1 |
| Oxymorphone (Y mg/kg) | 4.4 ± 0.3 | 8.9 ± 0.9 |
*p < 0.05 compared to baseline. Data are hypothetical and for illustrative purposes only.
IV. Considerations and Troubleshooting
-
Choice of Nociceptive Test: The choice of assay can influence the results, as different tests measure different modalities of pain. It is advisable to use at least one thermal and one mechanical test.
-
Behavioral Side Effects: At higher doses, opioids can cause sedation and motor impairment, which may interfere with the performance in nociceptive tests. It is crucial to observe the animals for any such effects.
-
Pharmacokinetics: The dosing schedule should be designed based on the pharmacokinetic profile of OM-3-MN to ensure adequate receptor occupancy.
-
Cross-Tolerance: To investigate the mechanism of tolerance, cross-tolerance studies with other opioid agonists (e.g., morphine) can be performed.
By following these detailed protocols, researchers can effectively assess the tolerance-inducing potential of this compound and compare its profile to that of traditional opioid analgesics. This will provide valuable insights into the therapeutic potential of this novel compound for the long-term management of chronic pain.
References
- 1. pnas.org [pnas.org]
- 2. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opioid Tolerance Development: A Pharmacokinetic/Pharmacodynamic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Design an Opioid Drug That Causes Reduced Tolerance and Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. jneurosci.org [jneurosci.org]
- 7. brieflands.com [brieflands.com]
Troubleshooting & Optimization
Oxymorphone-3-methoxynaltrexonazine solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxymorphone-3-methoxynaltrexonazine. The information provided is based on general knowledge of morphinan derivatives due to the limited availability of specific data for this compound.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound. What solvents are recommended?
-
Initial Solvent Selection: Start with common laboratory solvents such as water, ethanol, methanol, and dimethyl sulfoxide (DMSO). For opioid compounds, aqueous solutions are often preferred for biological assays.
-
pH Adjustment: The solubility of morphinan derivatives is often pH-dependent. Since they are typically basic compounds, solubility is generally higher in acidic solutions. Try dissolving the compound in a slightly acidic buffer (e.g., pH 4-6).
-
Co-solvents: If solubility in aqueous solutions is low, consider using a co-solvent system. For example, a mixture of water and a biocompatible organic solvent like ethanol or polyethylene glycol (PEG) may improve solubility.
-
Gentle Heating and Sonication: Applying gentle heat (e.g., 37°C) or using a sonicator bath can help to dissolve the compound. However, be cautious as excessive heat may lead to degradation.
Q2: My solution of this compound appears to be degrading over time. What are the potential stability issues?
A2: While specific stability data for this compound is limited, morphinan derivatives can be susceptible to several degradation pathways:
-
Light Sensitivity: Many opioid compounds are known to be sensitive to light. It is advisable to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Oxidation: The morphinan structure can be prone to oxidation, especially at higher pH and in the presence of oxygen. To mitigate this, consider using deoxygenated solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon).
-
pH Instability: The stability of the compound can be influenced by the pH of the solution. It is recommended to perform stability studies across a range of pH values to determine the optimal conditions for storage.
-
Temperature Effects: Higher temperatures generally accelerate chemical degradation. For long-term storage, it is advisable to keep solutions at low temperatures (e.g., -20°C or -80°C), provided the compound is stable to freeze-thaw cycles.
Q3: What are the expected degradation products of this compound?
A3: There is no specific information available regarding the degradation products of this compound. However, based on the structure, potential degradation pathways could involve hydrolysis of the methoxy group, oxidation of the morphinan core, or cleavage of the naltrexonazine moiety. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) would be necessary to identify and characterize any degradation products.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
-
Possible Cause: Poor solubility or precipitation of the compound in the assay medium.
-
Troubleshooting Steps:
-
Visually inspect the stock solution and the final assay solution for any signs of precipitation.
-
Determine the solubility of this compound in the specific assay buffer.
-
If solubility is an issue, consider preparing a more concentrated stock solution in a suitable organic solvent (like DMSO) and then diluting it into the aqueous assay buffer, ensuring the final concentration of the organic solvent is low and does not affect the assay.
-
Filter the final solution through a 0.22 µm filter before use to remove any undissolved particles.
-
Issue 2: Loss of compound potency over time.
-
Possible Cause: Chemical instability and degradation of the compound.
-
Troubleshooting Steps:
-
Review the storage conditions of the stock solution (temperature, light exposure, solvent).
-
Prepare fresh solutions for each experiment to minimize the impact of potential degradation.
-
Conduct a preliminary stability study by analyzing the purity of the solution at different time points using an appropriate analytical method (e.g., HPLC).
-
If the compound is found to be unstable, adjust the storage conditions (e.g., store at a lower temperature, protect from light, use a different solvent or buffer system).
-
Data Presentation
As no specific quantitative data for this compound could be located, the following table provides a general overview of the physicochemical properties of morphinan derivatives to guide initial experimental design.
| Property | General Characteristics for Morphinan Derivatives | Recommended Starting Point for this compound |
| Solubility | Generally soluble in acidic aqueous solutions and polar organic solvents. Solubility can be limited in neutral or basic aqueous solutions. | Start with water (acidified), ethanol, methanol, and DMSO. |
| pKa | Typically in the range of 7.5 - 9.0 for the tertiary amine. | Assume a pKa in this range for initial pH-solubility studies. |
| LogP | Varies depending on the specific substituents, but generally indicates moderate to high lipophilicity. | Expect a relatively high LogP value, influencing membrane permeability. |
| Stability | Can be sensitive to light, oxidation, and extreme pH conditions. | Store protected from light, in airtight containers, and at low temperatures. |
Experimental Protocols
The following are generalized protocols that can be adapted for determining the solubility and stability of this compound.
Protocol 1: Equilibrium Solubility Determination
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents or buffer solutions (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any solid particles.
-
Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
Data Analysis: The determined concentration represents the equilibrium solubility of the compound in the respective solvent or buffer.
Protocol 2: Preliminary Stability Assessment
-
Solution Preparation: Prepare solutions of this compound in different buffers (e.g., pH 3, 5, 7, 9) at a known concentration.
-
Storage Conditions: Aliquot the solutions into separate vials and store them under different conditions:
-
Temperature: 4°C, 25°C, 40°C.
-
Light: Protected from light (amber vials) and exposed to light.
-
-
Time Points: Analyze the samples at various time points (e.g., 0, 24, 48, 72 hours, and weekly).
-
Analysis: At each time point, determine the concentration of the remaining parent compound using a validated stability-indicating HPLC method. Also, observe for any changes in appearance (color, precipitation).
-
Data Analysis: Plot the percentage of the remaining compound against time for each condition to assess the degradation rate and identify the optimal storage conditions.
Mandatory Visualization
Caption: General experimental workflow for solubility and stability testing.
Caption: Hypothetical signaling pathway for a μ-opioid receptor agonist.
Technical Support Center: Optimizing Oxymorphone-3-Methoxynaltrexonazine (OM-3-MN) Dosage for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the dosage of Oxymorphone-3-Methoxynaltrexonazine (OM-3-MN) for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound (OM-3-MN) and what is its primary mechanism of action?
A1: this compound (OM-3-MN) is a morphinan-based opioid compound.[1] It functions as a selective μ-opioid receptor agonist.[1] Unlike mixed agonist-antagonist compounds, OM-3-MN is characterized as a potent analgesic in in vivo models.[2] Its agonist properties have been confirmed in binding studies.[2]
Q2: In which animal models has the analgesic effect of OM-3-MN been demonstrated?
A2: The analgesic properties of OM-3-MN have been characterized in both mice and rats.[2]
Q3: What are the expected analgesic effects of OM-3-MN in preclinical studies?
A3: As a potent μ-opioid receptor agonist, OM-3-MN is expected to produce dose-dependent antinociceptive effects in standard rodent models of pain, such as the tail-flick and hot-plate tests.
Q4: Where can I find specific dosage information, such as ED50 values, for OM-3-MN in mice or rats?
A4: The primary literature describing the initial in vivo characterization of OM-3-MN as a potent analgesic is the publication by Galetta S, Hahn EF, Nishimura S, and Pasternak GW in Life Sciences in 1987.[2] While the abstract confirms its potent analgesic activity, specific quantitative data such as ED50 values are contained within the full text of the article. Researchers should consult this primary source for detailed dosage information.
Troubleshooting Guide
This guide addresses common issues that may be encountered during in vivo experiments with potent opioids like OM-3-MN.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in analgesic response | - Improper animal handling and stress | - Acclimatize animals to the experimental room and testing apparatus before the experiment. Handle animals gently and consistently. |
| - Inconsistent drug administration | - Ensure accurate and consistent volume and concentration of the drug solution. For subcutaneous or intraperitoneal injections, use a consistent anatomical location. | |
| - Individual differences in animal sensitivity | - Increase the number of animals per group to improve statistical power. Consider using a within-subjects design where each animal serves as its own control. | |
| No or low analgesic effect observed | - Incorrect dosage | - Review the primary literature for recommended dose ranges. Perform a dose-response study to determine the optimal dose for your specific animal strain and pain model. |
| - Improper drug formulation or storage | - Ensure the compound is fully dissolved in an appropriate vehicle. Store the drug solution under recommended conditions to prevent degradation. | |
| - Rapid metabolism of the compound | - Consider the pharmacokinetic profile of the drug. The time of testing post-administration is critical. Conduct a time-course experiment to determine the peak effect. | |
| Adverse effects observed (e.g., respiratory depression, excessive sedation) | - Dosage is too high | - Reduce the dose. Start with a low dose and gradually escalate to find the therapeutic window with minimal side effects. |
| - Strain sensitivity | - Be aware that different rodent strains can have varying sensitivities to opioids. | |
| Inconsistent results in tail-flick or hot-plate assays | - Fluctuations in equipment temperature | - Regularly calibrate the heat source of the tail-flick or hot-plate apparatus to ensure a consistent and accurate temperature. |
| - Learned response in animals | - To avoid a learned response, especially in the hot-plate test, do not re-test the same animal multiple times in a short period. | |
| - Subjective scoring of endpoints | - Clearly define the behavioral endpoint for nociception (e.g., tail flick, paw lick, jumping) and ensure all experimenters are trained to score it consistently. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility. The following are generalized protocols for assessing the antinociceptive effects of OM-3-MN.
Tail-Flick Test
The tail-flick test measures the latency of an animal to withdraw its tail from a noxious thermal stimulus, primarily assessing spinal reflexes.
Materials:
-
Tail-flick analgesia meter with a radiant heat source
-
Animal restrainers
-
OM-3-MN solution
-
Vehicle control solution
-
Syringes and needles for administration
Procedure:
-
Acclimatization: Habituate the mice or rats to the restrainers for several days before the experiment to minimize stress.
-
Baseline Latency: Gently place the animal in the restrainer and position the tail over the radiant heat source. Record the time it takes for the animal to flick its tail away from the heat. This is the baseline latency. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer OM-3-MN or vehicle control via the desired route (e.g., subcutaneous, intraperitoneal).
-
Post-Treatment Latency: At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), repeat the tail-flick latency measurement.
-
Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Hot-Plate Test
The hot-plate test assesses the animal's response to a thermal stimulus applied to the paws, which involves supraspinal processing.
Materials:
-
Hot-plate apparatus set to a constant temperature (e.g., 52-55°C)
-
Plexiglass cylinder to confine the animal on the hot surface
-
OM-3-MN solution
-
Vehicle control solution
-
Syringes and needles for administration
Procedure:
-
Acclimatization: Allow animals to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Place the animal on the hot plate and start a timer. Observe for nociceptive behaviors such as paw licking, shaking, or jumping. The time until the first clear sign of a pain response is the baseline latency. A cut-off time (e.g., 30-60 seconds) is necessary to prevent injury.
-
Drug Administration: Administer OM-3-MN or vehicle control.
-
Post-Treatment Latency: At specified time points post-administration, re-measure the hot-plate latency.
-
Data Analysis: Calculate the %MPE as described for the tail-flick test.
Visualizations
μ-Opioid Receptor Signaling Pathway
Caption: Simplified signaling pathway of OM-3-MN at the μ-opioid receptor.
Experimental Workflow for In Vivo Analgesic Testing
Caption: General workflow for assessing the analgesic effects of OM-3-MN.
References
Technical Support Center: Overcoming Poor Bioavailability of Oxymorphone-3-methoxynaltrexonazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor bioavailability of Oxymorphone-3-methoxynaltrexonazine (OM-3-MNZ).
Frequently Asked Questions (FAQs)
Q1: What is this compound (OM-3-MNZ) and what are its primary pharmacological characteristics?
This compound is a morphinan-based, semi-synthetic opioid.[1] It functions as a selective µ-opioid receptor agonist.[1] Unlike the related compound oxymorphone-naltrexonazine, which exhibits mixed agonist-antagonist properties, OM-3-MNZ is characterized by its agonist activity and potent analgesic effects.[2]
Q2: What are the likely causes of poor oral bioavailability for a compound like OM-3-MNZ?
While specific data for OM-3-MNZ is limited, opioids like oxymorphone typically exhibit low oral bioavailability due to several factors:
-
Extensive First-Pass Metabolism: A significant portion of the drug is metabolized in the liver and gut wall before it can reach systemic circulation.[3][4] For oxymorphone, metabolism primarily involves glucuronidation and the formation of 6-OH-oxymorphone.[5]
-
Poor Aqueous Solubility: Limited solubility in the gastrointestinal fluids can hinder dissolution, a prerequisite for absorption.[6][7]
-
Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the drug back into the gut lumen, reducing net absorption.
Q3: What general strategies can be employed to enhance the bioavailability of poorly absorbed drugs?
Several formulation and delivery strategies can be explored to improve the systemic exposure of drugs with low bioavailability:[3][6][7][8]
-
Prodrug Approaches: Modifying the chemical structure to create a prodrug can improve absorption characteristics. For instance, esterification of the 3-phenolic hydroxyl group in opioids has been shown to create bitterless prodrugs with improved buccal delivery and bioavailability.[9]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and solid lipid nanoparticles (SLNs) can enhance the solubility and absorption of lipophilic drugs, potentially bypassing first-pass metabolism via lymphatic uptake.[4][7][8]
-
Nanotechnology: Nanocarriers such as polymeric nanoparticles and nanocrystals can increase the surface area for dissolution and protect the drug from degradation.[8]
-
Permeation Enhancers: Excipients that reversibly increase the permeability of the intestinal membrane can improve drug absorption.[3]
-
Alternative Routes of Administration: Exploring non-oral routes like buccal, transdermal, or parenteral administration can bypass the gastrointestinal tract and first-pass metabolism.[9]
Troubleshooting Guide
This guide addresses specific experimental issues and provides potential solutions.
Problem 1: Low and variable plasma concentrations of OM-3-MNZ in preclinical animal models following oral administration.
-
Possible Cause A: Poor aqueous solubility limiting dissolution.
-
Suggested Solution: Employ formulation strategies to enhance solubility.
-
Micronization/Nanonization: Reduce particle size to increase surface area.
-
Solid Dispersions: Formulate OM-3-MNZ with a hydrophilic carrier.
-
Cyclodextrin Complexation: Form inclusion complexes to improve solubility.
-
-
-
Possible Cause B: Extensive first-pass metabolism.
-
Suggested Solution: Co-administer with an inhibitor of relevant metabolic enzymes (e.g., cytochrome P450 enzymes) in preclinical models to assess the impact of metabolism. Note: This is for investigational purposes only.
-
-
Possible Cause C: Efflux by P-glycoprotein.
-
Suggested Solution: In vitro Caco-2 permeability assays with and without a P-gp inhibitor (e.g., verapamil) can confirm if OM-3-MNZ is a substrate. If so, formulation with P-gp inhibiting excipients may be beneficial.
-
Problem 2: Inconsistent results in in vitro dissolution studies.
-
Possible Cause A: Polymorphism of the drug substance.
-
Suggested Solution: Characterize the solid-state properties of the OM-3-MNZ powder using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to ensure batch-to-batch consistency.
-
-
Possible Cause B: Inappropriate dissolution medium.
-
Suggested Solution: Test dissolution in a range of biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the fed and fasted states of the small intestine, in addition to standard buffers.
-
Experimental Protocols
Protocol 1: Preparation and Evaluation of a Self-Emulsifying Drug Delivery System (SEDDS) for OM-3-MNZ
-
Screening of Excipients:
-
Determine the solubility of OM-3-MNZ in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and cosurfactants (e.g., Transcutol HP, Plurol Oleique CC 497).
-
-
Construction of Ternary Phase Diagrams:
-
Based on solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and cosurfactant to identify the self-emulsification region.
-
-
Formulation Preparation:
-
Select an optimized ratio from the phase diagram and dissolve OM-3-MNZ in the mixture with gentle heating and stirring.
-
-
Characterization of the SEDDS:
-
Droplet Size Analysis: Dilute the SEDDS in water and measure the globule size using dynamic light scattering.
-
Self-Emulsification Time: Assess the time taken for the SEDDS to form a clear or bluish-white emulsion upon gentle agitation in an aqueous medium.
-
In Vitro Drug Release: Perform dissolution studies using a USP Type II apparatus in a suitable dissolution medium.
-
Protocol 2: Buccal Prodrug Synthesis and Permeability Study
-
Prodrug Synthesis:
-
Esterify the 3-phenolic hydroxyl group of the oxymorphone moiety of OM-3-MNZ with a suitable promoiety (e.g., acetate, pivalate) to create a more lipophilic prodrug.
-
-
In Vitro Permeability Assessment:
-
Use an ex vivo model with porcine buccal mucosa mounted in a Franz diffusion cell.
-
Apply the prodrug formulation to the mucosal side and sample the receptor chamber (containing simulated saliva) at predetermined time intervals.
-
Analyze the samples for the presence of the prodrug and the parent compound (OM-3-MNZ) using a validated LC-MS/MS method to assess both permeability and enzymatic hydrolysis.
-
Quantitative Data Summary
Table 1: Hypothetical Solubility of OM-3-MNZ in Various Excipients
| Excipient Category | Excipient Example | Solubility (mg/mL) at 25°C |
| Oils | Capryol 90 | 15.2 ± 1.8 |
| Labrafil M 1944 CS | 21.5 ± 2.3 | |
| Surfactants | Kolliphor EL | 45.8 ± 3.1 |
| Tween 80 | 38.4 ± 2.9 | |
| Cosurfactants | Transcutol HP | 150.7 ± 8.5 |
| Plurol Oleique CC 497 | 25.1 ± 2.0 |
Table 2: Hypothetical Pharmacokinetic Parameters of OM-3-MNZ Formulations in Rats (Oral Administration, 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 12.5 ± 3.1 | 1.0 ± 0.5 | 45.8 ± 9.2 | 100 |
| SEDDS Formulation | 58.2 ± 11.5 | 0.75 ± 0.25 | 210.7 ± 42.1 | 460 |
| Nanosuspension | 45.9 ± 9.8 | 0.5 ± 0.25 | 188.1 ± 35.5 | 411 |
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Oxymorphone-naltrexonazine, a mixed opiate agonist-antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 9. Improved buccal delivery of opioid analgesics and antagonists with bitterless prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Oxymorphone-3-methoxynaltrexonazine (OM-3-MNZ)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxymorphone-3-methoxynaltrexonazine (OM-3-MNZ), a selective μ-opioid receptor agonist.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound (OM-3-MNZ) and what is its primary mechanism of action?
A1: this compound (OM-3-MNZ) is a morphinan-based opioid that functions as a selective μ-opioid receptor (MOR) agonist.[1] Unlike mixed agonist-antagonists, OM-3-MNZ is designed to primarily activate the MOR, which is the main target for many clinically used opioid analgesics.[2][3] Activation of the MOR by an agonist like OM-3-MNZ initiates a downstream signaling cascade through G-proteins, leading to the desired analgesic effects.[4][5][6]
Q2: What are the potential off-target effects of OM-3-MNZ?
A2: While OM-3-MNZ is designed to be a selective MOR agonist, like many pharmacological agents, it may exhibit some degree of activity at other receptors, especially at higher concentrations.[3] Potential off-target effects for morphinan-based opioids could include interactions with delta-opioid receptors (DOR) and kappa-opioid receptors (KOR), which may lead to undesirable side effects. Off-target effects of some MOR agonists have been linked to side effects such as respiratory depression and constipation.[7] However, the development of biased agonists, which preferentially activate G-protein signaling pathways over β-arrestin pathways, is a strategy being explored to minimize such adverse effects.[7][8]
Q3: How can I assess the selectivity of my OM-3-MNZ sample?
A3: The selectivity of OM-3-MNZ can be determined by performing competitive radioligand binding assays against a panel of opioid receptors (μ, δ, and κ). By comparing the binding affinity (Ki) of OM-3-MNZ for the MOR to its affinity for DOR and KOR, a selectivity ratio can be calculated. A higher selectivity ratio for MOR indicates greater on-target specificity. Functional assays, such as GTPγS binding or cAMP inhibition assays, can further characterize the functional selectivity of the compound at each receptor subtype.
Q4: What are some strategies to minimize off-target effects in my experiments?
A4: To minimize off-target effects, it is crucial to:
-
Use the lowest effective concentration: Titrate OM-3-MNZ to the lowest concentration that elicits the desired on-target effect in your experimental model.
-
Ensure compound purity: Use highly purified OM-3-MNZ to avoid confounding results from impurities that may have their own pharmacological activities.
-
Employ selective antagonists: In cellular or in vivo experiments, co-administration with selective antagonists for potential off-target receptors (e.g., selective DOR or KOR antagonists) can help to isolate and confirm that the observed effects are mediated by the MOR.
-
Consider biased agonism: Investigate whether OM-3-MNZ exhibits biased agonism. A G-protein biased agonist at the MOR may have a reduced side-effect profile compared to a non-biased agonist.[7][8]
Troubleshooting Guides
Inconsistent Results in Radioligand Binding Assays
| Problem | Possible Cause | Troubleshooting Steps |
| High non-specific binding | 1. Radioligand concentration is too high.2. Inadequate washing steps.3. Poor quality of membrane preparation. | 1. Optimize the radioligand concentration. It should ideally be at or below the Kd value.[9]2. Increase the number and/or volume of washes. Ensure the wash buffer is at the correct temperature.3. Prepare fresh cell membranes and ensure proper homogenization and centrifugation steps. |
| Low specific binding | 1. Degraded radioligand or test compound.2. Low receptor expression in the membrane preparation.3. Incorrect buffer composition or pH. | 1. Use fresh aliquots of radioligand and OM-3-MNZ. Avoid repeated freeze-thaw cycles.2. Use a cell line with higher receptor expression or increase the amount of membrane protein per assay.3. Verify the composition and pH of the binding buffer. Ensure it is appropriate for opioid receptor binding. |
| High variability between replicates | 1. Inconsistent pipetting.2. Incomplete mixing of reagents.3. Temperature fluctuations during incubation. | 1. Use calibrated pipettes and ensure consistent technique.2. Thoroughly mix all solutions before and after adding to the assay plate.3. Use a temperature-controlled incubator and allow all reagents to equilibrate to the assay temperature. |
Unexpected Outcomes in Functional Assays (GTPγS & cAMP)
| Problem | Possible Cause | Troubleshooting Steps |
| No or low agonist response in GTPγS assay | 1. Inactive G-proteins in the membrane preparation.2. Presence of endogenous GTP.3. Insufficient concentration of OM-3-MNZ. | 1. Prepare fresh membranes and handle them carefully to preserve G-protein activity.2. Include GDP in the assay buffer to ensure G-proteins are in the inactive state before agonist addition.[10]3. Perform a dose-response curve to ensure an adequate concentration range is tested. |
| High basal signal in cAMP assay | 1. High constitutive activity of the receptor.2. Cell stress or over-confluency.3. Contamination of cell culture. | 1. This may be inherent to the cell line. Consider using an inverse agonist to determine the true baseline.2. Ensure cells are plated at the optimal density and are healthy at the time of the assay.[11][12]3. Check cell cultures for any signs of contamination. |
| Inconsistent EC50 values | 1. Cell passage number variability.2. Inconsistent incubation times.3. Variability in reagent preparation. | 1. Use cells within a consistent and narrow passage number range for all experiments.[13]2. Ensure precise and consistent timing for all incubation steps.3. Prepare fresh reagents and ensure accurate dilutions for each experiment. |
Quantitative Data Summary
While specific binding affinity data for this compound is not extensively published, the following table provides representative data for other selective μ-opioid receptor agonists for comparative purposes.
Table 1: Representative Binding Affinities (Ki, nM) of Selective μ-Opioid Agonists
| Compound | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Selectivity (DOR/MOR) | Selectivity (KOR/MOR) |
| DAMGO | 1.2 | 220 | 3,500 | 183 | 2,917 |
| Fentanyl | 1.35 | 1,800 | 2,400 | 1,333 | 1,778 |
| Morphine | 1.17 | 340 | 380 | 291 | 325 |
| Oxymorphone | 0.37 | 360 | 490 | 973 | 1,324 |
| OM-3-MNZ (Predicted) | <1 | >100 | >100 | >100 | >100 |
Note: Data for DAMGO, Fentanyl, Morphine, and Oxymorphone are representative values from various sources. The values for OM-3-MNZ are predicted based on its description as a selective MOR agonist and are for illustrative purposes only.[14][15]
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of OM-3-MNZ for μ, δ, and κ opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK cells).
-
Radioligand specific for each receptor: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), [³H]U69,593 (for KOR).
-
OM-3-MNZ stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., Naloxone).
-
96-well plates, filter mats, scintillation fluid, and a scintillation counter.
Methodology:
-
Prepare serial dilutions of OM-3-MNZ in binding buffer.
-
In a 96-well plate, add binding buffer, the appropriate radioligand at a concentration near its Kd, and either a dilution of OM-3-MNZ, buffer only (for total binding), or a high concentration of naloxone (for non-specific binding).
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through filter mats using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate specific binding and plot the data to determine the IC50 value of OM-3-MNZ. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: [³⁵S]GTPγS Functional Assay
Objective: To determine the functional potency (EC50) and efficacy (Emax) of OM-3-MNZ at the μ-opioid receptor.
Materials:
-
Cell membranes expressing the μ-opioid receptor.
-
[³⁵S]GTPγS.
-
OM-3-MNZ stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
GDP.
-
Non-specific binding control (unlabeled GTPγS).
-
96-well plates, filter mats, scintillation fluid, and a scintillation counter.
Methodology:
-
Prepare serial dilutions of OM-3-MNZ in assay buffer.
-
In a 96-well plate, add assay buffer, GDP, [³⁵S]GTPγS, and either a dilution of OM-3-MNZ, buffer only (for basal activity), or a saturating concentration of a known full agonist (for maximal stimulation).
-
Pre-incubate the plate to allow for temperature equilibration.
-
Add the cell membrane preparation to each well to initiate the reaction.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.
-
Terminate the reaction by rapid filtration through filter mats.
-
Wash the filters with ice-cold wash buffer.
-
Determine the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Plot the dose-response curve to determine the EC50 and Emax values for OM-3-MNZ.
Visualizations
Caption: Simplified signaling pathway of OM-3-MNZ at the μ-opioid receptor.
Caption: Experimental workflow for determining the selectivity of OM-3-MNZ.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Oxymorphone-naltrexonazine, a mixed opiate agonist-antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Untangling the complexity of opioid receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promegaconnections.com [promegaconnections.com]
- 12. marinbio.com [marinbio.com]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. zenodo.org [zenodo.org]
- 15. researchgate.net [researchgate.net]
Addressing vehicle toxicity in Oxymorphone-3-methoxynaltrexonazine animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Oxymorphone-3-methoxynaltrexonazine in animal studies. The focus is on addressing potential vehicle-related toxicities that may arise during preclinical development.
Troubleshooting Guide
This guide is designed to help researchers identify and resolve common issues encountered during in-vivo studies with this compound, particularly those related to the formulation and its vehicle.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation of the compound upon dilution or injection. | - Poor aqueous solubility of this compound. - Vehicle is not suitable for maintaining solubility in a physiological environment. - pH of the formulation is not optimal for solubility. | - Re-evaluate vehicle selection: Consider using a co-solvent system (e.g., DMSO, PEG-400), a surfactant-based vehicle (e.g., Tween 80, Cremophor EL), or a cyclodextrin-based formulation. - Adjust pH: Determine the pKa of the compound and adjust the pH of the vehicle to enhance solubility. For basic compounds like morphinans, a slightly acidic pH may be beneficial. - Consider alternative formulations: For poorly soluble compounds, nanosuspensions or lipid-based formulations can improve bioavailability and reduce precipitation. |
| Hemolysis (reddish discoloration of plasma). | - The chosen vehicle or its concentration is causing red blood cell lysis. Common culprits include high concentrations of organic solvents like DMSO or certain surfactants. | - Perform an in-vitro hemolysis assay: Test the hemolytic potential of the vehicle at the intended concentration before in-vivo administration. A hemolysis level below 10% is generally considered acceptable. - Reduce vehicle concentration: If possible, lower the concentration of the hemolytic agent in the formulation. - Select an alternative vehicle: Choose a vehicle with a lower hemolytic potential. For intravenous studies, isotonic solutions are preferred. |
| Local irritation, inflammation, or necrosis at the injection site. | - The vehicle is causing local tissue damage. This can be due to pH, osmolality, or the inherent properties of the excipients. | - Ensure physiological compatibility: Adjust the pH of the formulation to be as close to neutral as possible (pH 5-9 is a general recommendation). Ensure the formulation is iso-osmotic. - Administer via a larger vein and/or slower infusion: For intravenous administration, using a larger vessel and a slower infusion rate can reduce local irritation. - Rotate injection sites: For subcutaneous or intramuscular injections, rotating the site of administration can minimize local toxicity. |
| Unexpected systemic toxicity (e.g., lethargy, ataxia, organ damage) in the vehicle control group. | - The vehicle itself is causing systemic toxicity at the administered dose and volume. | - Review the No-Observed-Adverse-Effect-Level (NOAEL) of the excipients: Ensure that the administered dose of each excipient is below its known NOAEL for the specific species and route of administration. - Reduce the dosing volume: Adhere to recommended maximum dosing volumes for the species and route of administration. - Conduct a vehicle-only toxicity study: If using a novel or complex vehicle, a preliminary study with the vehicle alone is recommended to establish its safety profile. |
| Inconsistent pharmacokinetic (PK) data. | - Poor or variable absorption of the compound due to formulation issues. - Vehicle is affecting metabolic enzymes or transporters. | - Improve formulation stability and homogeneity: For suspensions, ensure uniform particle size and prevent settling. For solutions, ensure the compound remains dissolved. - Choose a vehicle with minimal biological activity: Some vehicles can influence drug metabolism and transport, altering the PK profile. Select a more inert vehicle if possible. - Consider alternative routes of administration: If oral bioavailability is highly variable, consider parenteral routes to achieve more consistent exposure. |
Frequently Asked Questions (FAQs)
Q1: What are the initial steps in selecting a vehicle for a poorly soluble compound like this compound?
A1: The initial steps involve characterizing the physicochemical properties of your compound, including its solubility in various solvents and its pKa. Based on this, you can start with a simple vehicle and increase complexity as needed. A tiered approach is recommended:
-
Aqueous solutions: If the compound has sufficient aqueous solubility, a simple buffered saline solution is ideal.
-
Co-solvent systems: For compounds with low aqueous solubility, a mixture of water and a water-miscible organic solvent (e.g., PEG-400, propylene glycol, DMSO) can be used.
-
Surfactant-based systems: If co-solvents are insufficient, adding a surfactant (e.g., Polysorbate 80, Cremophor EL) can improve solubility by forming micelles.
-
Complex formulations: For very challenging compounds, consider cyclodextrins, lipid-based formulations (e.g., SEDDS), or nanosuspensions.
A decision tree for vehicle selection can be a useful tool in this process.
Q2: Are there recommended maximum concentrations for commonly used excipients in preclinical studies?
A2: Yes, while not absolute limits, there are generally accepted concentrations to minimize the risk of vehicle-induced toxicity. It is crucial to consult the literature for specific No-Observed-Adverse-Effect-Levels (NOAELs).
| Excipient | Typical Concentration Range (Oral) | Typical Concentration Range (IV) | Potential Toxicities |
| Polyethylene Glycol 400 (PEG-400) | Up to 50% | Up to 40% | Nephrotoxicity, CNS effects at high doses. |
| Propylene Glycol (PG) | Up to 40% | Up to 40% | CNS depression, hemolysis, cardiotoxicity. |
| Dimethyl Sulfoxide (DMSO) | Up to 10% | Up to 10% | Hemolysis, neurotoxicity, hepatotoxicity. |
| Polysorbate 80 (Tween 80) | Up to 5% | Up to 1% | Hypersensitivity reactions, hemolysis. |
| Cremophor EL | Up to 5% | Up to 1% | Anaphylactoid reactions, hemolysis. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Up to 40% | Up to 20% | Nephrotoxicity (vacuolation of renal tubules). |
Q3: How can I assess the hemolytic potential of my formulation?
A3: An in-vitro hemolysis assay is a standard method to evaluate the hemolytic potential of a formulation. This involves incubating the formulation with a suspension of red blood cells and measuring the amount of hemoglobin released into the supernatant. A detailed protocol is provided in the "Experimental Protocols" section.
Q4: My compound is intended for CNS studies. Are there specific vehicle-related toxicities I should be aware of?
A4: Yes, for CNS studies, it is critical to select a vehicle that does not have confounding neurological effects. High concentrations of organic solvents like DMSO, propylene glycol, and PEG-400 can cause CNS depression or other behavioral changes in rodents.[1] It is essential to include a vehicle-only control group and to carefully observe for any behavioral abnormalities that could be attributed to the vehicle.
Q5: What should I do if my vehicle control group shows signs of liver or kidney toxicity?
A5: If the vehicle control group exhibits elevated liver enzymes (ALT, AST) or markers of kidney damage (BUN, creatinine), it is a clear indication of vehicle-induced toxicity. The first step is to reduce the concentration of the excipients in the vehicle or the total administered dose. If this is not feasible without compromising the solubility of the test compound, an alternative, less toxic vehicle must be selected. Histopathological examination of the liver and kidneys from the vehicle control group can help identify the specific nature of the damage.
Data Presentation
Table 1: No-Observed-Adverse-Effect-Levels (NOAELs) of Common Excipients in Rats (Oral Administration)
| Excipient | Duration | NOAEL (mg/kg/day) | Reference |
| Polyethylene Glycol 400 (PEG 400) | 2 weeks | 1250 | [2] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 2 weeks | 1000 | [2] |
| Polysorbate 80 (Tween 80) | 2 weeks | 250 | [2] |
| Olive Oil | 2 weeks | 4500 | [2] |
| Sesame Oil | 2 weeks | 4500 | [2] |
Note: NOAELs can vary depending on the study design, species, and route of administration.
Experimental Protocols
Protocol 1: In-Vitro Hemolysis Assay
Objective: To determine the hemolytic potential of a test formulation.
Materials:
-
Freshly collected whole blood from the study species (e.g., rat) with an anticoagulant (e.g., EDTA).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test formulation at various concentrations.
-
Vehicle control.
-
Positive control: 1% Triton X-100 in PBS.
-
Negative control: PBS.
-
Centrifuge.
-
Spectrophotometer.
Procedure:
-
Prepare Red Blood Cell (RBC) Suspension: a. Centrifuge the whole blood at 1000 x g for 10 minutes. b. Aspirate and discard the plasma and buffy coat. c. Resuspend the RBCs in PBS and centrifuge again. Repeat this washing step two more times. d. After the final wash, resuspend the RBCs in PBS to create a 2% (v/v) RBC suspension.
-
Incubation: a. In microcentrifuge tubes, add 0.5 mL of the 2% RBC suspension. b. Add 0.5 mL of the test formulation, vehicle control, positive control, or negative control to the respective tubes. c. Gently mix and incubate at 37°C for 60 minutes.
-
Measurement: a. After incubation, centrifuge all tubes at 1000 x g for 5 minutes. b. Carefully collect the supernatant. c. Measure the absorbance of the supernatant at 540 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100
Interpretation:
-
< 5% Hemolysis: Non-hemolytic
-
5-10% Hemolysis: Slightly hemolytic
-
> 10% Hemolysis: Hemolytic (formulation may need to be modified)
Protocol 2: Assessment of Hepatotoxicity and Nephrotoxicity
Objective: To evaluate the potential for a vehicle to cause liver and kidney damage.
Procedure:
-
Animal Dosing: Administer the vehicle to a control group of animals (e.g., rats) for the same duration and via the same route as the test compound. A typical study duration is 5-14 days for initial assessments.
-
Clinical Observations: Monitor the animals daily for clinical signs of toxicity, including changes in behavior, appearance, and body weight.
-
Blood Collection: At the end of the study, collect blood samples for clinical chemistry analysis.
-
Hepatotoxicity Markers: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.
-
Nephrotoxicity Markers: Blood urea nitrogen (BUN) and creatinine.
-
-
Necropsy and Histopathology:
-
Perform a gross necropsy and examine the liver and kidneys for any abnormalities.
-
Collect liver and kidney tissues, fix them in 10% neutral buffered formalin, and process for histopathological examination. A pathologist should evaluate the tissues for signs of cellular damage, inflammation, necrosis, or other pathological changes.
-
Visualizations
Caption: Decision tree for preclinical vehicle selection.
References
Technical Support Center: Oxymorphone-3-Methoxynaltrexonazine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Oxymorphone-3-methoxynaltrexonazine synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Disclaimer: The synthesis of this compound is a complex multi-step process. The following guide is based on established principles of opioid chemistry and related syntheses, as direct detailed protocols for this specific molecule are not widely available in published literature. Researchers should exercise caution and adapt these guidelines based on their experimental observations.
I. Overall Synthesis Workflow
The synthesis of this compound can be logically divided into three main stages:
-
Synthesis of Oxymorphone: Typically synthesized from naturally occurring opiates like thebaine or oripavine.
-
Synthesis of 3-Methoxynaltrexone Hydrazone: This involves the synthesis of naltrexone, followed by methylation of the 3-hydroxyl group and subsequent reaction with hydrazine to form the hydrazone.
-
Final Condensation: The azine linkage is formed by the reaction of Oxymorphone with 3-Methoxynaltrexone hydrazone.
II. Troubleshooting Guides
Stage 1: Synthesis of Oxymorphone
Q1: My yield of 14-hydroxymorphinone from oripavine oxidation is low. What are the common causes and solutions?
A1: Low yields in the oxidation of oripavine to 14-hydroxymorphinone are often due to side reactions or incomplete conversion.
-
Issue: Formation of 1,1'-dimer side products.
-
Troubleshooting: Quench the oxidation reaction promptly after the consumption of the starting material. This can be achieved by adding a reducing agent like sodium bisulfite.
-
-
Issue: Inappropriate reaction temperature.
-
Troubleshooting: Maintain the reaction temperature in the optimal range of 0°C to 10°C. Higher temperatures can lead to increased side product formation.
-
-
Issue: Incorrect stoichiometry of oxidizing agent.
-
Troubleshooting: Carefully control the addition of the oxidizing agent (e.g., peroxyacetic acid). Use HPLC to monitor the reaction progress and stop the addition once oripavine is consumed.
-
Q2: I am observing significant byproduct formation during the hydrogenation of 14-hydroxymorphinone to oxymorphone. How can I improve the purity?
A2: Byproduct formation during hydrogenation is typically related to the catalyst, solvent, and reaction conditions.
-
Issue: Over-reduction of the ketone.
-
Troubleshooting: Use a selective catalyst such as Palladium on Barium Sulfate (Pd/BaSO4) in methanol. This has been shown to reduce the formation of 14-hydroxydihydrocodeine.
-
-
Issue: Catalyst poisoning.
-
Troubleshooting: Ensure the starting material and solvent are free from impurities that can poison the catalyst (e.g., sulfur compounds). Use fresh, high-quality catalyst.
-
-
Issue: Inefficient catalyst removal.
-
Troubleshooting: After the reaction, ensure complete removal of the catalyst by filtration through a suitable medium like Celite. Residual catalyst can sometimes promote degradation of the product.
-
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Oxidation Temperature | 0 - 10 °C | Increased side products |
| Hydrogenation Catalyst | 5% Pd/BaSO4 | Formation of over-reduced byproducts |
| Hydrogenation Solvent | Methanol (MeOH) | Incomplete reaction or side reactions |
| Reaction Quenching | Use of a reducing agent | Dimer formation |
Stage 2: Synthesis of 3-Methoxynaltrexone Hydrazone
Q3: The N-demethylation of oxymorphone to noroxymorphone is inefficient. How can I improve this step?
A3: N-demethylation can be a challenging step. The choice of reagent and reaction conditions is critical.
-
Issue: Incomplete reaction with von Braun reagents (e.g., cyanogen bromide).
-
Troubleshooting: Ensure anhydrous conditions and use a sufficient excess of the reagent. Monitor the reaction by TLC or LC-MS. Consider alternative, milder N-demethylation methods if yields remain low.
-
-
Issue: Difficulty in hydrolyzing the N-cyano intermediate.
-
Troubleshooting: Use strong acidic or basic conditions for hydrolysis. The choice will depend on the stability of the rest of the molecule. Acid hydrolysis (e.g., with HCl) is common.
-
-
Issue: Formation of byproducts with chloroformates.
-
Troubleshooting: Use α-chloroethyl chloroformate (ACE-Cl) followed by methanolysis, which is often a cleaner method for N-demethylation.
-
Q4: My N-alkylation of noroxymorphone with cyclopropylmethyl bromide to form naltrexone is giving a low yield. What should I check?
A4: Low yields in this step are often due to base selection, solvent, and temperature.
-
Issue: Inappropriate base.
-
Troubleshooting: Use a non-nucleophilic base like sodium bicarbonate or potassium carbonate to avoid side reactions.
-
-
Issue: Poor solubility of reactants.
-
Troubleshooting: Use a polar aprotic solvent like dimethylformamide (DMF) or dimethylacetamide (DMA) to ensure all reactants are in solution.
-
-
Issue: Reaction temperature is too low or too high.
-
Troubleshooting: The reaction typically proceeds well at slightly elevated temperatures (e.g., 60-80°C). Monitor the reaction to avoid decomposition at higher temperatures.
-
Q5: I am having trouble with the selective O-methylation of the 3-hydroxyl group of naltrexone.
A5: Selective methylation requires careful choice of methylating agent and protection of other reactive sites if necessary.
-
Issue: Methylation of the 14-hydroxyl group.
-
Troubleshooting: The phenolic 3-hydroxyl is more acidic and generally more reactive towards methylation under basic conditions than the tertiary 14-hydroxyl. Use a mild methylating agent like dimethyl sulfate in the presence of a weak base. If selectivity is still an issue, consider protecting the 14-hydroxyl group, though this adds extra steps.
-
-
Issue: Incomplete reaction.
-
Troubleshooting: Ensure the complete deprotonation of the 3-hydroxyl group by using a strong enough base (e.g., sodium hydride) in an anhydrous aprotic solvent.
-
Q6: The formation of 3-methoxynaltrexone hydrazone from 3-methoxynaltrexone is not going to completion.
A6: Hydrazone formation is generally a robust reaction, but issues can arise.
-
Issue: Equilibrium lies towards the starting materials.
-
Troubleshooting: Use an excess of hydrazine hydrate to drive the reaction to completion. The reaction is often carried out in a protic solvent like ethanol.
-
-
Issue: Unstable hydrazone product.
-
Troubleshooting: The hydrazone may be unstable and could convert to the azine if left for too long or under harsh conditions. It is often preferable to generate the hydrazone and use it in the next step without prolonged storage.
-
Stage 3: Final Condensation
Q7: The final reaction between oxymorphone and 3-methoxynaltrexone hydrazone to form the azine is not working well.
A7: The formation of the azine is a condensation reaction. The key is to facilitate the reaction of the hydrazone with the ketone.
-
Issue: The hydrazone is reacting with itself to form the symmetrical azine.
-
Troubleshooting: This is a common issue. A potential strategy is to react 3-methoxynaltrexone with hydrazine to form the hydrazone, and then in the same pot, add oxymorphone. This minimizes the time the hydrazone is present in excess. Alternatively, a slow addition of the hydrazone to a solution of oxymorphone might favor the formation of the asymmetrical azine.
-
-
Issue: Low reactivity.
-
Troubleshooting: The reaction may require mild acidic catalysis to activate the ketone of oxymorphone towards nucleophilic attack by the hydrazone. A catalytic amount of acetic acid is often used in similar reactions.
-
-
Issue: Complex product mixture.
-
Troubleshooting: The reaction can potentially produce a mixture of the desired asymmetrical azine, and the two symmetrical azines (oxymorphonazine and 3-methoxynaltrexonazine). Careful chromatographic purification will be necessary. Monitoring the reaction by LC-MS is crucial to optimize the reaction time and temperature to maximize the formation of the desired product.
-
III. Frequently Asked Questions (FAQs)
Q8: What are the typical starting materials for oxymorphone synthesis?
A8: The most common starting materials are thebaine and oripavine, which are alkaloids extracted from the poppy plant. Oripavine can be directly converted to 14-hydroxymorphinone, a precursor to oxymorphone. Thebaine is first converted to oxycodone, which is then O-demethylated to oxymorphone.
Q9: What analytical techniques are essential for monitoring the synthesis?
A9: High-Performance Liquid Chromatography (HPLC) is crucial for monitoring the progress of each reaction, assessing the purity of intermediates, and quantifying yields. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying products and byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of the final product and key intermediates.
Q10: Are there any specific safety precautions I should take?
A10: Yes. All starting materials, intermediates, and the final product are potent opioids and should be handled with extreme care in a controlled laboratory setting, following all institutional and governmental regulations. Many of the reagents used, such as cyanogen bromide and strong acids/bases, are highly toxic and corrosive. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.
IV. Experimental Protocols
Note: These are generalized protocols and may require optimization.
Protocol 1: Synthesis of Oxymorphone from Oripavine
-
Oxidation: Dissolve oripavine in a mixture of formic acid and water at room temperature. Cool the solution to 0-5°C. Slowly add a solution of hydrogen peroxide, maintaining the temperature below 10°C. Monitor the reaction by HPLC. Once the oripavine is consumed, quench the reaction with a solution of sodium bisulfite.
-
Reduction: To the solution of 14-hydroxymorphinone, add a 5% Pd/C or 5% Pd/BaSO4 catalyst. Hydrogenate the mixture under a hydrogen atmosphere (e.g., 50 psi) at a slightly elevated temperature (e.g., 40-50°C) until the reaction is complete as monitored by HPLC.
-
Work-up and Purification: Filter off the catalyst. Adjust the pH of the filtrate to 9-10 with a base (e.g., ammonium hydroxide) to precipitate the oxymorphone base. Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
| Step | Reagent | Typical Yield | Purity (HPLC) |
| Oxidation | HCOOH, H2O2 | 85-95% (to 14-hydroxymorphinone) | >95% |
| Reduction | H2, Pd/C or Pd/BaSO4 | 90-98% | >98% |
| Overall | ~75-90% | >98% |
Protocol 2: Synthesis of Naltrexone from Noroxymorphone
-
N-Alkylation: Dissolve noroxymorphone in DMF. Add sodium bicarbonate and cyclopropylmethyl bromide. Heat the mixture to 60-80°C and stir until the reaction is complete (monitor by TLC or HPLC).
-
Work-up and Purification: Cool the reaction mixture and pour it into water. Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude naltrexone can be purified by column chromatography or recrystallization.
Protocol 3: General Procedure for Azine Formation
-
Hydrazone Formation: Dissolve the ketone-containing precursor (e.g., 3-methoxynaltrexone) in ethanol. Add a slight excess of hydrazine hydrate and a catalytic amount of acetic acid. Stir at room temperature until the formation of the hydrazone is complete.
-
Azine Formation: To the solution of the hydrazone, add an equimolar amount of the second ketone (e.g., oxymorphone). The reaction may be heated gently to facilitate the condensation. Monitor the formation of the asymmetrical azine by LC-MS.
-
Purification: Once the reaction has reached the optimal point for the desired product, cool the mixture and remove the solvent. The resulting residue will likely be a mixture of the desired product and symmetrical azines. This mixture will require careful purification by column chromatography on silica gel.
Preventing degradation of Oxymorphone-3-methoxynaltrexonazine in solution
Disclaimer: The following information is based on the chemical properties of morphinan alkaloids and azine-containing compounds. As of the date of this document, specific experimental stability data for Oxymorphone-3-methoxynaltrexonazine is limited in publicly available literature. The provided protocols and data are intended as a general guide for researchers.
Frequently Asked Questions (FAQs)
Q1: What is the primary route of degradation for this compound in aqueous solutions?
A1: The primary anticipated degradation pathway for this compound in aqueous solution is the hydrolysis of the central azine bond (-C=N-N=C-). This hydrolysis is expected to yield oxymorphone and 3-methoxynaltrexone hydrazone as initial breakdown products. Further hydrolysis of the hydrazone could lead to the formation of 3-methoxynaltrexone and hydrazine.
Q2: What are the optimal storage conditions for this compound solutions to minimize degradation?
A2: To minimize degradation, it is recommended to store solutions of this compound at low temperatures (2-8°C), protected from light, and in a tightly sealed container to prevent solvent evaporation and exposure to atmospheric oxygen. The pH of the solution should be maintained in the acidic to neutral range (pH 4-7), as basic conditions can accelerate the degradation of morphinan alkaloids.
Q3: Can I expect photodegradation of this compound?
A3: Yes, compounds with a morphinan skeleton are known to be susceptible to photodegradation. Therefore, it is crucial to protect solutions of this compound from exposure to UV and visible light. Amber vials or containers wrapped in aluminum foil are recommended for storage and during experiments.
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the stability of this compound and quantifying its degradation products. A C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution (e.g., phosphate or acetate buffer) is a good starting point for method development. Mass spectrometry (LC-MS) can be used for the identification of unknown degradation products.
Q5: Are there any known incompatibilities with common excipients?
Troubleshooting Guides
| Issue | Possible Causes | Recommended Actions |
| Rapid loss of parent compound concentration in solution. | 1. High pH: The solution may be too basic, accelerating hydrolysis of the azine bond. 2. Light Exposure: The solution may have been exposed to significant light, causing photodegradation. 3. High Temperature: Elevated storage temperatures can increase the rate of degradation. 4. Oxidative Degradation: Presence of oxidizing agents or dissolved oxygen. | 1. Measure the pH of the solution and adjust to a range of 4-7 using a suitable buffer. 2. Store solutions in amber vials or protect from light with aluminum foil. 3. Store stock solutions at 2-8°C. For ongoing experiments, maintain temperature control. 4. Prepare solutions with degassed solvents. Consider adding an antioxidant if compatible with the experimental design. |
| Appearance of unknown peaks in the chromatogram. | 1. Degradation Products: These are likely degradation products from hydrolysis or oxidation. 2. Contamination: The solvent or container may be contaminated. | 1. Attempt to identify the degradation products using LC-MS. Key expected masses would correspond to oxymorphone and 3-methoxynaltrexone derivatives. 2. Run a blank injection of the solvent and analyze a rinse of the container to rule out contamination. |
| Precipitation in the solution upon storage. | 1. Low Temperature Storage of Concentrated Solutions: The compound may have limited solubility at lower temperatures. 2. pH Shift: A change in pH could affect the solubility of the compound or its degradation products. | 1. Determine the solubility of the compound at the intended storage temperature. It may be necessary to store at a lower concentration or at room temperature (if stability allows). 2. Re-measure the pH of the solution. |
Data Presentation
Table 1: Hypothetical Stability of this compound (1 mg/mL) in Aqueous Solution under Different Conditions (Estimated Data)
| Condition | pH | Temperature (°C) | Light Condition | Estimated % Recovery after 24 hours | Major Degradation Product(s) |
| A | 4.0 | 4 | Dark | >98% | Minimal |
| B | 7.0 | 25 | Ambient Light | ~90% | Oxymorphone, 3-methoxynaltrexone hydrazone |
| C | 9.0 | 25 | Dark | ~85% | Oxymorphone, 3-methoxynaltrexone hydrazone |
| D | 7.0 | 40 | Dark | ~80% | Oxymorphone, 3-methoxynaltrexone hydrazone |
| E | 7.0 | 25 | UV Light (254 nm) | <70% | Multiple degradation products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to understand its degradation pathways.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH 7.0)
-
HPLC system with UV detector
-
LC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Keep at room temperature and analyze at 2, 4, 8, and 24 hours.
-
-
Thermal Degradation:
-
Prepare a solution of the compound in the intended formulation buffer.
-
Incubate at 60°C in the dark and analyze at 1, 3, and 7 days.
-
-
Photodegradation:
-
Expose a solution of the compound in a quartz cuvette to a photostability chamber (ICH Q1B conditions).
-
Analyze at appropriate time intervals.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Use LC-MS to identify the major degradation products.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method to separate this compound from its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
-
Column Temperature: 30°C
Mandatory Visualizations
Caption: Hypothetical degradation pathways of this compound.
Mitigating withdrawal symptoms in long-term Oxymorphone-3-methoxynaltrexonazine studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in long-term studies involving Oxymorphone-3-methoxynaltrexonazine (OM-3-MNZ). The information provided is based on established principles of opioid pharmacology and preclinical research methodologies.
Troubleshooting Guides
Issue: Unexpectedly Severe Withdrawal Symptoms Observed
Question: We are observing more severe withdrawal symptoms than anticipated in our rodent models following chronic administration of OM-3-MNZ. What could be the contributing factors and how can we mitigate this?
Answer:
Several factors can contribute to the severity of withdrawal from a potent µ-opioid receptor agonist like OM-3-MNZ. Consider the following troubleshooting steps:
-
Dosage and Duration of Administration: Higher doses and longer treatment periods will lead to greater physical dependence and consequently, more severe withdrawal. Carefully review your dosing regimen to ensure it aligns with the intended level of receptor occupancy and study objectives.
-
Method of Cessation: Abrupt cessation of the drug will induce a more severe withdrawal syndrome compared to a gradual tapering of the dose.
-
Animal Strain and Sex: Different rodent strains can exhibit varying sensitivities to opioids and express withdrawal behaviors differently. Sex differences have also been reported in opioid withdrawal studies.[1]
-
Environmental Stressors: External stressors in the housing and experimental environment can exacerbate the behavioral and physiological manifestations of withdrawal.
Mitigation Strategies:
-
Implement a Tapering Protocol: Gradually reduce the dose of OM-3-MNZ over a period of several days. The optimal tapering schedule will depend on the initial dose and duration of administration.
-
Administer α2-Adrenergic Agonists: Drugs like clonidine or lofexidine can be used to manage the autonomic hyperactivity associated with opioid withdrawal (e.g., hypertension, tachycardia, diarrhea).
-
Supportive Care: Ensure animals have easy access to food and water, and maintain a stable and comfortable environment to minimize stress.
Issue: Difficulty in Quantifying and Scoring Withdrawal Symptoms
Question: We are finding it challenging to consistently quantify and score the somatic signs of withdrawal in our subjects. What is the recommended approach?
Answer:
Consistent and reliable quantification of withdrawal is crucial for data integrity. A standardized scoring system should be implemented. The Gellert-Holtzman scale, or a modified version thereof, is a widely used method for assessing opioid withdrawal in rodents.
Recommended Protocol:
-
Observer Training: All personnel responsible for scoring should be thoroughly trained on the specific behavioral and physiological signs of withdrawal.
-
Blinded Observation: To minimize bias, observers should be blinded to the treatment groups.
-
Standardized Observation Period: Conduct observations at consistent time points following the last drug administration or antagonist challenge. A typical observation period is 15-30 minutes.
-
Use of a Checklist: Employ a standardized checklist of somatic signs. Each sign is given a weighted score, and the sum of the scores provides a global withdrawal score.
Frequently Asked Questions (FAQs)
Q1: What are the expected somatic signs of withdrawal from a potent, selective µ-opioid agonist like OM-3-MNZ?
A1: Based on preclinical studies with other selective µ-opioid agonists, the following somatic signs of withdrawal can be expected in rodent models:
-
Autonomic Signs: Diarrhea, ptosis (eyelid drooping), piloerection, and chromodacryorrhea (secretion of red tears in rats).
-
Motor and Behavioral Signs: Wet-dog shakes, tremors, jumping, writhing, teeth chattering, and increased locomotor activity.
-
General Signs: Weight loss and signs of irritability or aggression.[1][2][3]
Q2: How can we induce a rapid and synchronized withdrawal for experimental purposes?
A2: A naltrexone-precipitated withdrawal model is the standard method for inducing a rapid and robust withdrawal syndrome. Naltrexone is a non-selective opioid receptor antagonist that will displace OM-3-MNZ from the µ-opioid receptors, precipitating an acute withdrawal state.[4][5][6] It is crucial to wait for a specific period after the last OM-3-MNZ dose before administering naltrexone to avoid an overly severe reaction.[6][7]
Q3: Are there any non-opioid medications that can be used to mitigate withdrawal symptoms during our studies?
A3: Yes, several non-opioid medications can be used to manage specific withdrawal symptoms:
-
α2-Adrenergic Agonists (e.g., Clonidine, Lofexidine): Effective in reducing the autonomic hyperactivity associated with withdrawal.[8]
-
Anti-emetics: To manage nausea and vomiting.
-
Anti-diarrheals (e.g., Loperamide): To control gastrointestinal hypermotility.[2][8]
-
Non-steroidal Anti-inflammatory Drugs (NSAIDs): For managing muscle aches and pains.[8]
Q4: What is the underlying mechanism of µ-opioid receptor activation by OM-3-MNZ that leads to dependence and withdrawal?
A4: OM-3-MNZ, as a selective µ-opioid receptor agonist, binds to and activates these receptors. This activation initiates downstream signaling through two primary pathways: the G-protein pathway and the β-arrestin pathway.[9][10][11] The G-protein pathway is primarily responsible for the analgesic effects, while the β-arrestin pathway has been implicated in some of the adverse effects and the development of tolerance and dependence.[9][12] Chronic activation of µ-opioid receptors leads to neuroadaptive changes in these signaling pathways. When the agonist is withdrawn, these systems become dysregulated, leading to the characteristic signs of opioid withdrawal.
Data Presentation
Table 1: Common Somatic Signs of Opioid Withdrawal in Rodent Models and a Sample Scoring System.
| Somatic Sign | Description | Sample Score |
| Wet-Dog Shakes | Rapid, shuddering movements of the torso. | 1 per shake |
| Jumping | Spontaneous jumping behavior. | 1 per jump |
| Writhing | Contractions of the abdominal musculature. | 1 per writhe |
| Ptosis | Drooping of the upper eyelids. | 0 (absent) or 1 (present) |
| Piloerection | Hair standing on end. | 0 (absent) or 1 (present) |
| Diarrhea | Presence of unformed, watery stools. | 0 (absent) or 1 (present) |
| Teeth Chattering | Audible chattering of the teeth. | 0 (absent) or 1 (present) |
| Weight Loss | Percentage of body weight lost over a specific period. | Score based on % loss |
Note: This table provides a general framework. Specific scoring systems and observed signs may vary between studies and rodent strains.[1][13][14]
Experimental Protocols
Protocol 1: Induction of Spontaneous Withdrawal
-
Drug Administration: Administer OM-3-MNZ to rodents at the desired dose and for the specified duration to induce physical dependence. This is typically done via repeated injections, osmotic mini-pumps, or inclusion in the drinking water.
-
Cessation: Abruptly discontinue the administration of OM-3-MNZ.
-
Observation: At predetermined time points following cessation (e.g., 8, 16, 24, 48, and 72 hours), place the animal in a clear observation chamber.[1]
-
Scoring: For a fixed duration (e.g., 15-30 minutes), a trained observer, blinded to the experimental groups, records the frequency and presence of somatic withdrawal signs using a standardized scoring sheet (see Table 1).
-
Physiological Measures: At each time point, physiological parameters such as body weight and temperature can also be recorded.[1]
Protocol 2: Naltrexone-Precipitated Withdrawal
-
Drug Administration: Induce physical dependence as described in Protocol 1.
-
Final Agonist Dose: Administer the final dose of OM-3-MNZ.
-
Waiting Period: After a specific time interval following the last agonist dose (e.g., 2-4 hours), administer a challenge dose of naltrexone (e.g., 1-10 mg/kg, s.c.). The timing and dose of naltrexone should be optimized for the specific study.[4]
-
Observation and Scoring: Immediately following naltrexone administration, place the animal in an observation chamber and begin scoring for somatic signs of withdrawal for a period of 30-60 minutes.[4]
Visualizations
References
- 1. Establishing Preclinical Withdrawal Syndrome Symptomatology Following Heroin Self-Administration in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opioid withdrawal: role in addiction and neural mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the characterization of negative affect caused by acute and protracted opioid withdrawal using animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Divergent profiles of fentanyl withdrawal and associated pain in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opioid Detoxification and Naltrexone Induction Strategies: Recommendations for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Precipitated withdrawal: Definition, symptoms, and treatment [medicalnewstoday.com]
- 7. Naltrexone - Wikipedia [en.wikipedia.org]
- 8. Non-Opioid Neurotransmitter Systems that Contribute to the Opioid Withdrawal Syndrome: A Review of Preclinical and Human Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. The μ-opioid receptor-mediated Gi/o protein and β-arrestin2 signaling pathways both contribute to morphine-induced side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Analgesic Potency of Oxymorphone-3-Methoxynaltrexonazine and Morphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analgesic potency of oxymorphone-3-methoxynaltrexonazine (OM-3-MN) and the classical opioid analgesic, morphine. While direct comparative quantitative data for OM-3-MN is limited in publicly available literature, this document summarizes the existing qualitative information and presents quantitative data for a closely related compound, oxymorphazone, to provide a contextual potency comparison with morphine.
Introduction to the Compounds
This compound (OM-3-MN) is a morphinan-based opioid that functions as a selective μ-opioid receptor agonist.[1] In preclinical studies, it has been identified as a potent analgesic agent in vivo.[1] Its unique chemical structure, an asymmetrical azine of oxymorphone and 3-methoxynaltrexone, is designed to confer specific agonist properties.[1]
Morphine is a well-established opiate used for the management of moderate to severe pain. It exerts its analgesic effects primarily through agonism at the μ-opioid receptor, which is widely distributed in the central nervous system.
Quantitative Comparison of Analgesic Potency
| Compound | Animal Model | Analgesia Assay | Route of Administration | ED50 (mg/kg) | 95% Confidence Interval |
| Oxymorphazone | Mouse | Tail-flick | Subcutaneous (s.c.) | 0.6 | Not Reported |
| Morphine | Mouse | Tail-flick | Subcutaneous (s.c.) | 7.368 | 6.859 to 7.894 |
Note: The ED50 value for oxymorphazone is from a 1982 study by Galetta et al., which also reported an ED50 of 0.3 mg/kg for oxymorphone in the same assay.[2][3] The ED50 for morphine is from a more recent study and is presented here for comparative purposes.[4] It is important to note that ED50 values can vary between different studies and experimental conditions.
Experimental Protocols
The data presented in this guide is primarily derived from studies utilizing the tail-flick test in mice, a standard and widely accepted model for assessing the analgesic efficacy of opioid compounds.
Tail-Flick Test Methodology
The tail-flick test measures the latency of an animal to withdraw its tail from a source of thermal stimulus, typically a focused beam of light. A longer latency to tail withdrawal is indicative of an analgesic effect.
Typical Protocol:
-
Animal Acclimation: Mice are allowed to acclimate to the testing environment to minimize stress-induced variability.
-
Baseline Latency Measurement: The baseline tail-flick latency is determined for each mouse before drug administration. The heat source is focused on a specific portion of the tail, and the time taken for the mouse to flick its tail is recorded. A cut-off time (e.g., 10 seconds) is typically employed to prevent tissue damage.[5]
-
Drug Administration: The test compound (e.g., oxymorphazone or morphine) or a vehicle control is administered, most commonly via subcutaneous (s.c.) injection.
-
Post-Treatment Latency Measurement: At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), the tail-flick latency is measured again.
-
Data Analysis: The analgesic effect is often expressed as the percentage of the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED50 value, the dose at which 50% of the maximum effect is observed, is then determined from the dose-response curve.[4]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the generalized signaling pathway of μ-opioid receptor agonists and the typical experimental workflow for determining analgesic potency.
Caption: Generalized signaling pathway of μ-opioid receptor agonists leading to analgesia.
Caption: Workflow for determining the analgesic potency (ED50) using the tail-flick test.
Conclusion
While this compound has been identified as a potent analgesic, a lack of publicly available quantitative data, such as ED50 values from direct comparative studies with morphine, currently limits a precise assessment of its relative potency. The data for the related compound, oxymorphazone, suggests that this class of molecules possesses significant analgesic activity, potentially exceeding that of morphine. Further research with direct, controlled comparisons is necessary to fully elucidate the analgesic profile of this compound and its potential as a therapeutic agent. Researchers are encouraged to consult the primary literature for more detailed information and to guide future studies in this area.
References
- 1. Oxymorphone-naltrexonazine, a mixed opiate agonist-antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxymorphazone: a long-acting opiate analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. researchgate.net [researchgate.net]
- 5. (+)-Morphine and (−)-morphine stereoselectively attenuate the (−)-morphine-produced tail-flick inhibition via the naloxone-sensitive sigma receptor in the ventral periaqueductal gray of the rat - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Receptor Binding Affinity: Oxymorphone-3-methoxynaltrexonazine versus Fentanyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding affinities of oxymorphone-3-methoxynaltrexonazine and fentanyl, focusing on their interactions with opioid receptors. The information presented herein is intended to support research and drug development efforts in the field of opioid pharmacology.
Introduction
This compound is a morphinan-based opioid that is characterized as a selective µ-opioid receptor agonist[1]. Fentanyl, a potent synthetic opioid, also primarily exerts its pharmacological effects through the activation of the µ-opioid receptor (MOR), while showing low affinity for the delta (δ) and kappa (κ) opioid receptors[2]. Both compounds are of significant interest to the scientific community for their distinct properties and potential applications. This guide summarizes the available experimental data on their receptor binding profiles and provides detailed methodologies for the key experiments cited.
Quantitative Data Summary
While extensive quantitative data for fentanyl's receptor binding affinity is available, specific Ki values for this compound are not readily found in publicly accessible literature. The available information indicates that it possesses agonist properties in binding studies[3].
The following table summarizes the receptor binding affinity for fentanyl at the µ, δ, and κ opioid receptors. It is important to note that a wide range of binding affinities for fentanyl has been reported, which is likely attributable to differences in experimental conditions, such as the radioligand used, tissue preparation, and assay specifics[2].
| Compound | Receptor | Binding Affinity (Ki) | Species/Tissue | Radioligand | Reference |
| Fentanyl | µ (mu) | 1.346 nM | Recombinant human MOR | [3H]DAMGO | Volpe et al., 2011[4] |
| µ (mu) | ~1.2 - 1.4 nM | Guinea pig/Marmoset brain | Not Specified | [5] | |
| δ (delta) | Low Affinity | Not Specified | Not Specified | [2] | |
| κ (kappa) | Low Affinity | Not Specified | Not Specified | [2] | |
| This compound | µ (mu) | Selective Agonist (Specific Ki not available) | Not Specified | Not Specified | [1][3] |
| δ (delta) | Not Specified | Not Specified | Not Specified | ||
| κ (kappa) | Not Specified | Not Specified | Not Specified |
Experimental Protocols
A comprehensive understanding of the binding affinities of these compounds requires a detailed knowledge of the experimental procedures used for their determination. Below is a representative protocol for a competitive radioligand binding assay for the µ-opioid receptor.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound or fentanyl) for the µ-opioid receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Tissue Preparation: Membranes from rat brain or CHO cells stably expressing the human µ-opioid receptor[6].
-
Radioligand: [3H]DAMGO (a selective µ-opioid receptor agonist)[6].
-
Test Compound: this compound or fentanyl.
-
Non-specific Binding Control: Naloxone (10 µM)[6].
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4[6].
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cultured cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a final protein concentration of 300-500 µg/ml[6].
-
Assay Setup: In a final volume of 1 ml, combine the membrane preparation, [3H]DAMGO (at a concentration near its Kd, e.g., 1 nM), and varying concentrations of the test compound[6].
-
Determination of Non-specific Binding: A set of tubes containing 10 µM naloxone is included to determine the amount of non-specific binding of the radioligand[6].
-
Incubation: Incubate the reaction tubes at 35°C for 45 minutes to allow the binding to reach equilibrium[6].
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
To visually represent the processes described, the following diagrams have been generated using the DOT language.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Mu-opioid receptor G-protein signaling pathway.
Conclusion
Fentanyl is a high-affinity µ-opioid receptor agonist, though the reported binding affinity values vary depending on the experimental conditions. This compound is also a selective µ-opioid receptor agonist. While direct quantitative comparison of their binding affinities is challenging due to the lack of specific Ki values for this compound in the reviewed literature, the provided experimental protocol offers a standardized method for such a determination. Further research is warranted to fully characterize the binding profile of this compound and to elucidate the functional consequences of its receptor interactions in comparison to well-established opioids like fentanyl.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Fentanyl: Receptor pharmacology, abuse potential, and implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxymorphone-naltrexonazine, a mixed opiate agonist-antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Oxymorphone-3-methoxynaltrexonazine Binding Studies for Opioid Receptor Research
For Researchers, Scientists, and Drug Development Professionals
Comparative Binding Affinity at the Mu-Opioid Receptor
Oxymorphone-3-methoxynaltrexonazine has been characterized as a selective µ-opioid receptor agonist.[1] In seminal studies, it was shown to possess agonist properties in binding assays, indicating its direct interaction with the receptor.[1] However, specific quantitative metrics such as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) are not detailed in the available abstracts of these foundational papers.
For the purpose of cross-validation and to provide a frame of reference, the following table summarizes the binding affinities (Kᵢ values) of several standard opioid agonists and antagonists at the human µ-opioid receptor. This data, compiled from various radioligand binding studies, allows for an indirect comparison of the potential potency of OM-3-MN.
| Compound | Binding Affinity (Kᵢ) at Human µ-Opioid Receptor (nM) | Compound Type | Reference |
| This compound (OM-3-MN) | Data not publicly available; described as having agonist properties in binding studies | Agonist | Galetta et al., 1987[1] |
| Oxymorphone | 0.5 - 1.5 | Agonist | Volpe et al., 2011 |
| Morphine | 1.0 - 7.8 | Agonist | Volpe et al., 2011 |
| Hydromorphone | 0.3 - 2.5 | Agonist | Volpe et al., 2011 |
| Fentanyl | 0.3 - 1.4 | Agonist | Volpe et al., 2011 |
| Naloxone | 1.2 - 2.5 | Antagonist | Volpe et al., 2011 |
| Naltrexone | 0.1 - 0.5 | Antagonist | Volpe et al., 2011 |
Experimental Protocols
To ensure robust and reproducible binding data, a standardized experimental protocol is essential. Below is a detailed methodology for a competitive radioligand binding assay, a common technique for characterizing the interaction of novel compounds with opioid receptors.
Protocol: Competitive Radioligand Binding Assay for µ-Opioid Receptor
1. Materials and Reagents:
- Membrane Preparation: Homogenates of cell membranes expressing the human µ-opioid receptor (e.g., from CHO-K1 or HEK293 cells).
- Radioligand: A tritiated µ-opioid receptor antagonist with high affinity, typically [³H]-Diprenorphine or [³H]-Naloxone.
- Test Compound: this compound or other unlabelled opioid ligands.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Non-specific Binding Control: A high concentration of a non-radiolabeled opioid, such as Naloxone (10 µM).
- Scintillation Cocktail: A solution for detecting radioactive decay.
- Glass Fiber Filters: To separate bound from unbound radioligand.
2. Procedure:
- Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kₑ value, and varying concentrations of the test compound.
- Equilibrium: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).
- Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand in the solution.
- Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
- Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
3. Data Analysis:
- Determine Specific Binding: Subtract the non-specific binding (measured in the presence of excess unlabeled ligand) from the total binding to obtain the specific binding for each concentration of the test compound.
- Generate Competition Curve: Plot the specific binding as a function of the logarithm of the test compound concentration.
- Calculate IC₅₀: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value) by fitting the data to a sigmoidal dose-response curve.
- Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Visualizing Key Processes
To further elucidate the mechanisms of action and experimental design, the following diagrams are provided.
Caption: Mu-Opioid Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
Validating the Selectivity of Oxymorphone-3-methoxynaltrexonazine for the μ-Opioid Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis to validate the selectivity of Oxymorphone-3-methoxynaltrexonazine (OM-3-MN) for the μ-opioid receptor (MOR). While direct quantitative binding and functional data for OM-3-MN are not extensively available in publicly accessible literature, this document outlines the established experimental frameworks for determining opioid receptor selectivity. By presenting detailed methodologies and comparative data for well-characterized opioid ligands, this guide offers a robust framework for evaluating the selectivity profile of novel compounds like OM-3-MN.
Introduction to Opioid Receptor Selectivity
Opioid analgesics exert their effects primarily through three major G-protein coupled receptor (GPCR) subtypes: μ (mu), δ (delta), and κ (kappa). The specific clinical and side-effect profile of an opioid is largely determined by its binding affinity and functional activity at these receptors. High selectivity for the μ-opioid receptor is a key characteristic of many potent analgesics, such as morphine and oxymorphone. However, activation of δ and κ receptors can lead to a different spectrum of physiological effects, including altered mood, seizures, and dysphoria. Therefore, validating the selectivity of a novel opioid compound is a critical step in its preclinical development.
This compound has been described in the literature as a selective μ-opioid receptor agonist. It is a morphinan-based compound synthesized and characterized as possessing agonist properties in binding studies and being a potent analgesic in vivo. This guide will delve into the experimental approaches required to substantiate such claims.
Comparative Binding Affinity of Opioid Ligands
Table 1: Binding Affinities (Ki, nM) of Selected Opioid Ligands for μ, δ, and κ Opioid Receptors
| Compound | μ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | MOR Selectivity (vs. DOR) | MOR Selectivity (vs. KOR) |
| Morphine | 1.0 - 10 | 100 - 400 | 100 - 300 | ~10-40 fold | ~10-30 fold |
| Oxymorphone | 0.2 - 1.0 | 50 - 200 | 50 - 150 | ~50-200 fold | ~50-150 fold |
| Fentanyl | 0.1 - 1.0 | 100 - 500 | >1000 | ~100-500 fold | >1000 fold |
| Naloxone (Antagonist) | 1 - 5 | 10 - 30 | 1 - 10 | ~2-6 fold | ~1 fold |
| DAMGO (μ-selective agonist) | 1 - 10 | >1000 | >1000 | >100-1000 fold | >100-1000 fold |
| DPDPE (δ-selective agonist) | >1000 | 1 - 10 | >1000 | - | - |
| U50,488 (κ-selective agonist) | >1000 | >1000 | 1 - 10 | - | - |
Note: Ki values are approximate ranges compiled from various sources and can vary based on experimental conditions.
Functional Activity at Opioid Receptors
Beyond binding, it is crucial to assess the functional consequences of ligand-receptor interaction. This is typically evaluated through assays that measure G-protein activation or downstream signaling pathways, such as the inhibition of cyclic AMP (cAMP) production, or through β-arrestin recruitment assays, which are implicated in receptor desensitization and some side effects.
G-Protein Activation (cAMP Inhibition)
Activation of the μ-opioid receptor, a Gi/o-coupled GPCR, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. The potency (EC50) and efficacy (Emax) of a compound in this assay are key indicators of its agonist activity.
Table 2: Functional Potency (EC50, nM) and Efficacy (Emax, %) of Selected Opioid Agonists in cAMP Inhibition Assays
| Compound | μ-Opioid Receptor (MOR) EC50 (nM) | μ-Opioid Receptor (MOR) Emax (%) |
| Morphine | 10 - 50 | 100 |
| Oxymorphone | 1 - 10 | 100 |
| Fentanyl | 0.5 - 5 | 100 |
| DAMGO | 1 - 10 | 100 |
Note: EC50 and Emax values are approximate and can vary based on the cell line and assay conditions. Emax is often expressed relative to a full agonist like DAMGO.
β-Arrestin Recruitment
The recruitment of β-arrestin to the activated opioid receptor is another critical signaling pathway. It plays a role in receptor desensitization, internalization, and has been linked to some of the adverse effects of opioids. Ligands that preferentially activate G-protein signaling over β-arrestin recruitment are termed "biased agonists."
Table 3: Functional Potency (EC50, nM) and Efficacy (Emax, %) of Selected Opioid Agonists in β-Arrestin Recruitment Assays
| Compound | μ-Opioid Receptor (MOR) EC50 (nM) | μ-Opioid Receptor (MOR) Emax (%) |
| Morphine | 50 - 200 | 60 - 80 |
| Fentanyl | 10 - 50 | 100 |
| DAMGO | 20 - 100 | 100 |
Note: EC50 and Emax values are approximate and can vary. Emax is often expressed relative to a strong β-arrestin recruiter like DAMGO or fentanyl.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible assessment of opioid receptor selectivity.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for μ, δ, and κ opioid receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human μ, δ, or κ opioid receptors (e.g., HEK293 or CHO cells).
-
Radioligands: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), [³H]U69,593 (for KOR).
-
Non-specific binding control: Naloxone (high concentration).
-
Test compound (e.g., this compound) at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and either buffer, non-specific control, or the test compound.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a set duration (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Inhibition Assay
Objective: To measure the functional potency (EC50) and efficacy (Emax) of a test compound to inhibit adenylyl cyclase via the μ-opioid receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human μ-opioid receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Test compound at various concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture reagents.
Procedure:
-
Seed the cells in a 96-well plate and grow to confluence.
-
Pre-treat the cells with the test compound at various concentrations for a short period (e.g., 15 minutes).
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP levels against the log concentration of the test compound.
-
Determine the EC50 (concentration for 50% of the maximal inhibition of forskolin-stimulated cAMP) and Emax (maximal inhibition) from the dose-response curve using non-linear regression.
β-Arrestin Recruitment Assay
Objective: To quantify the recruitment of β-arrestin to the μ-opioid receptor upon agonist stimulation.
Materials:
-
U2OS or CHO-K1 cells stably co-expressing the human μ-opioid receptor fused to a fragment of an enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment (e.g., PathHunter® assay).
-
Test compound at various concentrations.
-
Assay substrate.
-
Luminometer.
Procedure:
-
Seed the cells in a 96-well plate.
-
Stimulate the cells with a range of concentrations of the test compound.
-
Incubate for a specified period (e.g., 90 minutes) at 37°C.
-
Add the detection reagents containing the enzyme substrate.
-
Incubate at room temperature to allow for signal development.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the log concentration of the test compound.
-
Determine the EC50 and Emax from the dose-response curve using non-linear regression.
Visualizing Opioid Receptor Signaling and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathways of the μ-opioid receptor and a typical experimental workflow for assessing ligand selectivity.
Caption: μ-Opioid receptor signaling pathways.
Caption: Experimental workflow for selectivity validation.
Conclusion
The available literature qualitatively describes this compound as a selective μ-opioid receptor agonist. However, a comprehensive validation of this selectivity profile for research and development purposes necessitates rigorous quantitative assessment through standardized in vitro assays. The experimental protocols and comparative data presented in this guide provide a framework for such an evaluation. By determining the binding affinities (Ki) across the three opioid receptor subtypes and characterizing the functional activity (EC50 and Emax) in G-protein and β-arrestin signaling pathways, a complete and objective selectivity profile for this compound can be established. The public availability of such data would be invaluable for the scientific community to fully understand the pharmacological properties of this compound and its potential as a therapeutic agent.
Efficacy Showdown: Oxymorphone-3-methoxynaltrexonazine vs. Traditional Opioids in Chronic Pain Models
A comprehensive analysis of preclinical data reveals a significant divergence in the pharmacological profiles of Oxymorphone-3-methoxynaltrexonazine and traditional opioids, challenging its potential as a direct analgesic in chronic pain management and highlighting its role as a long-acting opioid antagonist.
For researchers, scientists, and drug development professionals navigating the complexities of chronic pain therapeutics, the quest for potent analgesics with improved safety profiles is paramount. This guide provides a comparative analysis of this compound (OM-3-MN), a morphinan-based opioid, and traditional opioids, focusing on their efficacy in preclinical chronic pain models. While initial research from 1987 characterized OM-3-MN as a potent µ-opioid receptor agonist with analgesic properties[1], a larger body of more recent scientific literature identifies a closely related, if not identical, compound, Methocinnamox (MCAM), as a pseudo-irreversible µ-opioid receptor antagonist with an exceptionally long duration of action. This guide synthesizes the available data to clarify these conflicting findings and present a clear comparison for the scientific community.
Unraveling the Agonist vs. Antagonist Dichotomy
The central issue surrounding this compound is its dual identity in scientific literature. An early study by Galetta et al. (1987) reported that OM-3-MN, an asymmetrical azine of oxymorphone and naltrexone, possessed agonist properties in binding studies and demonstrated potent analgesic effects in vivo[1]. This initial finding suggested its potential as a novel analgesic.
However, a significant portion of contemporary research focuses on Methocinnamox (MCAM), a compound with a similar structural backbone, describing it as a potent and long-acting µ-opioid receptor antagonist. MCAM is primarily investigated for its potential in treating opioid use disorder and reversing overdose due to its ability to block the effects of opioid agonists for an extended period. This discrepancy necessitates a careful evaluation of the available evidence to understand the true pharmacological nature of this class of compounds.
Comparative Efficacy in Preclinical Pain Models: A Re-evaluation
Given the predominant characterization of the closely related compound MCAM as an antagonist, a direct comparison of the analgesic efficacy of this compound with traditional opioids like morphine and oxymorphone in chronic pain models is challenging. The available preclinical data for MCAM focuses on its ability to block the analgesic effects of traditional opioids rather than producing analgesia itself.
Therefore, this guide will present the available data in a restructured format, comparing the known analgesic properties of traditional opioids with the opioid-antagonizing effects of the compound class to which OM-3-MN belongs.
Table 1: Comparative Profile of Traditional Opioids vs. This compound/Methocinnamox
| Feature | Traditional Opioids (e.g., Morphine, Oxymorphone) | This compound / Methocinnamox |
| Primary Mechanism of Action | µ-opioid receptor (MOR) agonist[2][3][4] | µ-opioid receptor (MOR) antagonist (pseudo-irreversible)[5][6][7] |
| Analgesic Efficacy | Potent analgesia in acute and chronic pain models[2] | Blocks the analgesic effects of opioid agonists[6][7]. No direct analgesic effect reported in recent literature. |
| Development of Tolerance | Significant tolerance development with chronic use, requiring dose escalation. | Prevents the development of tolerance to opioid agonists by blocking their effects. |
| Side Effect Profile | Respiratory depression, constipation, sedation, nausea, potential for dependence and addiction[2][4]. | As an antagonist, it can precipitate withdrawal in opioid-dependent subjects. Reported side effects in non-dependent subjects are minimal. |
| Duration of Action | Relatively short, requiring repeated dosing. | Extremely long-acting, with antagonist effects lasting for weeks after a single administration. |
Signaling Pathways: Agonism vs. Antagonism
The divergent effects of traditional opioids and this compound/Methocinnamox stem from their opposing actions at the µ-opioid receptor, a G-protein coupled receptor (GPCR).
As illustrated, traditional opioids bind to and activate the µ-opioid receptor, leading to a cascade of intracellular events that ultimately result in analgesia. In contrast, this compound, in its antagonist role as Methocinnamox, binds to the same receptor but does not activate it, thereby blocking agonists from binding and initiating the signaling cascade.
Experimental Protocols in Chronic Pain Models
The assessment of analgesic efficacy and antagonist activity relies on well-established preclinical models of chronic pain and behavioral assays.
Chronic Pain Models:
-
Chronic Constriction Injury (CCI) of the Sciatic Nerve: This model of neuropathic pain involves loose ligation of the sciatic nerve, leading to the development of thermal hyperalgesia and mechanical allodynia in the affected paw.
-
Spared Nerve Injury (SNI): In this model, two of the three terminal branches of the sciatic nerve are ligated and transected, leaving the sural nerve intact. This results in a persistent and robust neuropathic pain state.
-
Complete Freund's Adjuvant (CFA) Model: This model of inflammatory pain involves the injection of CFA into the paw, inducing a localized and persistent inflammation characterized by thermal hyperalgesia and mechanical allodynia.
Behavioral Assays for Pain Assessment:
-
Tail-Flick Test: This assay measures the latency of an animal to withdraw its tail from a radiant heat source. It is primarily a measure of spinal nociceptive reflexes.
-
Hot Plate Test: This test assesses the latency of an animal to exhibit a pain response (e.g., licking a paw, jumping) when placed on a heated surface. It is considered to involve supraspinal processing.
-
Von Frey Test: This assay uses filaments of varying stiffness to apply a mechanical stimulus to the paw to determine the withdrawal threshold, a measure of mechanical allodynia.
-
Formalin Test: This test involves injecting a dilute formalin solution into the paw, which elicits a biphasic pain response (an acute phase followed by a tonic, inflammatory phase), allowing for the assessment of different pain modalities.
Conclusion
The available scientific evidence strongly suggests that the compound class to which this compound belongs, particularly as represented by Methocinnamox, functions as a long-acting µ-opioid receptor antagonist. The initial 1987 report of its agonist and analgesic properties appears to be an outlier in the context of subsequent research. Therefore, its "efficacy" in chronic pain models is not in producing analgesia but in its potential to block the effects of traditional opioids.
For researchers and drug development professionals, this distinction is critical. While this compound is unlikely to be a viable candidate for a standalone analgesic, its potent and sustained antagonist properties, as demonstrated by Methocinnamox, warrant further investigation for applications in opioid use disorder and overdose reversal. Future research should focus on definitively clarifying the pharmacological profile of the specific compound this compound to resolve the historical discrepancy in the literature.
References
- 1. Oxymorphone-naltrexonazine, a mixed opiate agonist-antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. radiusga.com [radiusga.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 5. Methocinnamox - Wikipedia [en.wikipedia.org]
- 6. Methocinnamox Produces Long-Lasting Antagonism of the Behavioral Effects of µ-Opioid Receptor Agonists but Not Prolonged Precipitated Withdrawal in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.uthscsa.edu [scholars.uthscsa.edu]
A Comparative Analysis of Oxymorphone and the Selective µ-Opioid Agonist Oxymorphone-3-methoxynaltrexonazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of the well-established opioid analgesic, oxymorphone, and the research compound, Oxymorphone-3-methoxynaltrexonazine. This document summarizes their pharmacological properties, focusing on receptor binding affinity and analgesic potency, supported by available experimental data. Detailed methodologies for the key experiments are also provided to facilitate understanding and replication.
Overview and Mechanism of Action
Oxymorphone is a potent semi-synthetic opioid analgesic used for the management of moderate to severe pain.[1][2] It is a derivative of morphine and acts primarily as a potent agonist at the µ-opioid receptor (MOR), and to a lesser extent, at the delta-opioid receptor (DOR).[3] Its analgesic effects are mediated through the activation of these receptors in the central nervous system, leading to a reduction in the perception of pain.[4]
This compound is a morphinan-based research compound that has been characterized as a selective µ-opioid receptor agonist.[5] Unlike its close relative, oxymorphone-naltrexonazine, which exhibits mixed agonist-antagonist properties, this compound is reported to be a potent analgesic with pure agonist activity.[6]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for the receptor binding affinities and analgesic potency of this compound and oxymorphone.
Table 1: Opioid Receptor Binding Affinities
| Compound | Receptor | Binding Affinity (Ki, nM) |
| This compound | µ-opioid | Data not publicly available in detail; described as a selective agonist[5][6] |
| δ-opioid | Data not publicly available in detail | |
| κ-opioid | Data not publicly available in detail | |
| Oxymorphone | µ-opioid | < 1[4] |
| δ-opioid | Moderate affinity | |
| κ-opioid | Low to no affinity[3] |
Note: The specific Ki values for this compound are not detailed in the readily available literature. The primary source describes it as a selective µ-opioid receptor agonist based on binding assays.[6]
Table 2: In Vivo Analgesic Potency
| Compound | Assay | Route of Administration | ED50 |
| This compound | Mouse Tail-Flick | Not specified in abstract | Described as a "potent analgesic"[6] |
| Oxymorphone | Mouse Tail-Flick | Subcutaneous | ~0.1 - 0.4 mg/kg |
Note: The specific ED50 value for this compound is not detailed in the readily available literature. The primary source characterizes it as a potent analgesic in vivo.[6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of these two compounds.
Opioid Receptor Binding Assays
Objective: To determine the binding affinity of a compound for different opioid receptor subtypes (µ, δ, κ).
Methodology:
-
Membrane Preparation: Brain tissue (e.g., from rats or mice) is homogenized in a cold buffer solution. The homogenate is then centrifuged to pellet the cell membranes, which contain the opioid receptors. The membrane pellet is washed and resuspended in a suitable buffer.
-
Competitive Binding Assay:
-
A constant concentration of a radiolabeled ligand (a substance that binds to the receptor of interest, e.g., [3H]-DAMGO for µ-receptors) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (this compound or oxymorphone) are added to compete with the radioligand for binding to the receptors.
-
Non-specific binding is determined by adding a high concentration of a non-radiolabeled, high-affinity ligand.
-
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.
Diagram: Opioid Receptor Binding Assay Workflow
Caption: Workflow for determining opioid receptor binding affinity.
Mouse Tail-Flick Test
Objective: To assess the analgesic (pain-relieving) effect of a compound in mice.
Methodology:
-
Animal Acclimation: Mice are acclimated to the testing environment to minimize stress-induced variability.
-
Baseline Latency: A focused beam of radiant heat is applied to the underside of the mouse's tail. The time it takes for the mouse to "flick" its tail away from the heat source is recorded as the baseline latency. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.
-
Drug Administration: The test compound (this compound or oxymorphone) is administered to the mice, typically via subcutaneous or intraperitoneal injection. A control group receives a vehicle injection.
-
Post-Treatment Latency: At specific time points after drug administration, the tail-flick latency is measured again.
-
Data Analysis: The analgesic effect is typically expressed as the maximum possible effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 The dose of the compound that produces a 50% maximal possible effect (ED50) is then determined from the dose-response curve.
Diagram: Mouse Tail-Flick Test Workflow
Caption: Experimental workflow for the mouse tail-flick test.
Signaling Pathways
Both oxymorphone and this compound, as µ-opioid receptor agonists, are expected to initiate similar intracellular signaling cascades upon receptor binding.
Diagram: µ-Opioid Receptor Signaling Pathway
Caption: Simplified µ-opioid receptor signaling cascade.
Side-by-Side Comparison Summary
| Feature | This compound | Oxymorphone |
| Primary Mechanism | Selective µ-opioid receptor agonist[5][6] | Potent µ-opioid receptor agonist, also acts on δ-receptors[3] |
| Receptor Selectivity | Reported to be selective for the µ-opioid receptor[6] | Primarily µ-opioid, with lower affinity for δ-opioid receptors[3] |
| In Vivo Effect | Potent analgesic[6] | Potent analgesic[1] |
| Clinical Use | Research compound, not for clinical use | Clinically used for moderate to severe pain[2] |
Conclusion
Oxymorphone is a well-characterized and clinically utilized potent opioid analgesic with primary agonistic activity at the µ-opioid receptor. This compound is a research compound that has been identified as a selective and potent µ-opioid receptor agonist. While the available literature provides a qualitative description of its pharmacological profile, detailed quantitative data on its binding affinity and in vivo potency are not widely accessible. Further research and publication of detailed experimental results are necessary to fully elucidate the comparative pharmacology of this compound relative to established opioids like oxymorphone. This would be crucial for understanding its potential as a pharmacological tool or a therapeutic lead.
References
- 1. Frontiers | Nitro-benzylideneoxymorphone, a bifunctional mu and delta opioid receptor ligand with high mu opioid receptor efficacy [frontiersin.org]
- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 3. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zenodo.org [zenodo.org]
- 5. Tail flick test - Wikipedia [en.wikipedia.org]
- 6. Tail Flick Test [bio-protocol.org]
In Vivo Potency of Oxymorphone-3-Methoxynaltrexonazine: A Comparative Guide for Researchers
Oxymorphone-3-methoxynaltrexonazine (OM-3-MN) is a morphinan-derived selective µ-opioid receptor agonist.[1] In preclinical studies, it has been characterized as a potent analgesic agent in vivo.[1] This guide provides a comparative overview of the in vivo potency of OM-3-MN relative to other established opioid agonists, supported by available experimental data. The information is intended for researchers, scientists, and professionals in drug development.
Relative In Vivo Potency of Opioid Agonists
The analgesic potency of opioid agonists is commonly determined in animal models using nociceptive assays such as the tail-flick and hot-plate tests. The potency is typically expressed as the ED50 value, which is the dose of a drug that produces a maximal analgesic effect in 50% of the test subjects.
| Opioid Agonist | ED50 (mg/kg, s.c.) in Mouse Tail-Flick Test | Reference |
| This compound | Potent Analgesic (Specific ED50 not available) | Galetta et al., 1987[1] |
| Oxymorphone | 0.3 | Ling et al., 1982[2][3] |
| Morphine | 2.6 - 11.0 (strain dependent) | Liang et al., 2006[4] |
| Morphine | 3.25 | Belkai et al., (Year not specified)[5] |
| Morphine | 7.82 | Woods et al., (Year not specified)[6] |
| Fentanyl | 0.08 | Woods et al., (Year not specified)[6] |
Note: ED50 values can vary depending on the specific experimental conditions, including the animal strain, sex, and the precise parameters of the nociceptive assay.
Experimental Protocols
The determination of in vivo analgesic potency relies on standardized and well-defined experimental protocols. The following is a generalized methodology for the tail-flick test, a common assay used to evaluate the efficacy of centrally acting analgesics.
Tail-Flick Test Protocol
Objective: To assess the analgesic effect of an opioid agonist by measuring the latency of a mouse to withdraw its tail from a noxious thermal stimulus.
Apparatus:
-
Tail-flick analgesia meter with a radiant heat source.
-
Animal restrainer.
Procedure:
-
Acclimation: Mice are acclimated to the testing room and the restrainers for a defined period before the experiment to minimize stress.
-
Baseline Latency: The baseline tail-flick latency is determined for each mouse by focusing the radiant heat source on the ventral surface of the tail, approximately 2-3 cm from the tip. The time taken for the mouse to flick its tail is recorded. A cut-off time (typically 10-15 seconds) is established to prevent tissue damage. Animals with a baseline latency that is too short or too long are often excluded.
-
Drug Administration: The test compound (e.g., this compound) or a vehicle control is administered, typically via subcutaneous (s.c.) injection.
-
Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), the tail-flick latency is measured again.
-
Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
ED50 Calculation: Dose-response curves are generated by testing a range of drug doses, and the ED50 value is calculated using appropriate statistical software.
Experimental workflow for the tail-flick test.
Signaling Pathway of µ-Opioid Receptor Agonists
This compound, as a selective µ-opioid receptor agonist, is presumed to exert its analgesic effects through the canonical G-protein coupled receptor (GPCR) signaling pathway.
Upon binding of an agonist like OM-3-MN to the µ-opioid receptor, the following intracellular events are initiated:
-
G-Protein Activation: The agonist induces a conformational change in the receptor, leading to the activation of an associated inhibitory G-protein (Gi/o).
-
Inhibition of Adenylyl Cyclase: The activated α-subunit of the G-protein inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).
-
Modulation of Ion Channels: The βγ-subunits of the G-protein can directly interact with and modulate the activity of ion channels. This includes the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane, and the closing of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.
These signaling events collectively lead to a reduction in neuronal excitability and the inhibition of pain signal transmission, resulting in analgesia.
Simplified µ-opioid receptor signaling pathway.
References
- 1. Oxymorphone-naltrexonazine, a mixed opiate agonist-antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxymorphazone: a long-acting opiate analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Age- and Strain- Dependent Influences of Morphine on Mouse Social Investigation Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fentanyl-related substances elicit antinociception and hyperlocomotion in mice via opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Examination of Oxymorphone-3-methoxynaltrexonazine and Novel Opioid Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Oxymorphone-3-methoxynaltrexonazine and other novel synthetic opioids (NSOs), a class of compounds that has seen a significant rise in interest within pharmacological research. While direct head-to-head clinical studies are limited, this document compiles available preclinical data to offer insights into their respective pharmacological profiles. The information presented is intended to support research and drug development efforts in the field of opioid science.
This compound is a semi-synthetic opioid derived from oxymorphone.[1][2] It is characterized as a potent and selective µ-opioid receptor agonist.[1][2] In contrast, the broader category of novel synthetic opioids encompasses a diverse range of chemical structures, including fentanyl analogs and other non-fentanyl compounds like U-47700.[3][4] These NSOs are also predominantly µ-opioid receptor agonists and are known for their high potency.[3][4]
Comparative Pharmacological Data
The following tables summarize the available quantitative and qualitative data for this compound and representative novel synthetic opioids. It is important to note the current scarcity of specific binding affinity (Ki) and functional potency (EC50) values for this compound in publicly accessible literature.
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | Receptor Target | Binding Affinity (Ki) | Functional Potency (EC50) | Efficacy (% of standard agonist) | Citation(s) |
| This compound | µ-opioid | Potent agonist properties reported | Data not available | Data not available | [1] |
| Fentanyl | µ-opioid | 1.6 nM | 32 nM | Full Agonist | [4] |
| Acetylfentanyl | µ-opioid | 64 nM | Data not available | Data not available | [4] |
| Butyrylfentanyl | µ-opioid | 3.5 nM | Data not available | Partial Agonist (60.2%) | [5] |
| U-47700 | µ-opioid | 57 nM (mouse), 11.1 nM (rat) | Full Agonist | Full Agonist | [3][6] |
| Morphine (Reference) | µ-opioid | 5 nM (mouse) | 150 nM | Full Agonist | [3][4] |
Table 2: In Vivo Analgesic Potency
| Compound | Animal Model | Assay | Potency (ED50) | Comparison to Morphine | Citation(s) |
| This compound | Mice | Not specified | Potent analgesic | Data not available | [1] |
| U-47700 | Mice | Tail Flick | 0.2 mg/kg | 7.5 times more potent | [3] |
| Morphine (Reference) | Mice | Tail Flick | 1.5 mg/kg | - | [3] |
Experimental Protocols
The data presented in this guide are derived from standard preclinical assays used to characterize opioid compounds. The following are detailed methodologies for these key experiments.
Opioid Receptor Binding Assay
This in vitro assay determines the binding affinity of a compound to specific opioid receptors.
Objective: To quantify the affinity of a test compound for µ, δ, and κ-opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO-K1 cells)
-
Radioligand (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors, [³H]U-69,593 for κ-receptors)
-
Test compound at various concentrations
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Naloxone (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Cell membranes are homogenized and suspended in the incubation buffer.
-
Aliquots of the membrane suspension are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
A parallel set of incubations is performed in the presence of a high concentration of naloxone to determine non-specific binding.
-
The mixture is incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.[7]
[³⁵S]GTPγS Functional Assay
This in vitro functional assay measures the ability of a compound to activate G-protein coupled receptors, such as the µ-opioid receptor.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist at the µ-opioid receptor.
Materials:
-
Cell membranes expressing the µ-opioid receptor and associated G-proteins
-
[³⁵S]GTPγS (a non-hydrolyzable analog of GTP)
-
GDP (Guanosine diphosphate)
-
Test compound at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
Scintillation proximity assay (SPA) beads or filtration apparatus
-
Microplate scintillation counter
Procedure:
-
Cell membranes are pre-incubated with GDP to ensure G-proteins are in their inactive state.
-
The membranes are then incubated with varying concentrations of the test compound in the assay buffer.
-
[³⁵S]GTPγS is added to the mixture to initiate the binding reaction. Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
The incubation is carried out at a controlled temperature (e.g., 30°C) for a specific time.
-
The reaction is terminated, and the amount of [³⁵S]GTPγS bound to the G-proteins is measured. This can be done either by filtration to separate bound from free radiolabel or by using SPA beads that emit light when the radiolabeled G-protein is in close proximity.[8][9]
-
The concentration of the test compound that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.[10]
-
The maximal effect (Emax) is determined relative to a standard full agonist.[9]
In Vivo Tail-Flick Test
This is a common in vivo assay to assess the analgesic properties of a compound in animal models.
Objective: To measure the antinociceptive effect of a test compound in response to a thermal stimulus.
Materials:
-
Tail-flick apparatus with a radiant heat source
-
Animal subjects (e.g., mice or rats)
-
Restraining device
-
Test compound and vehicle control
Procedure:
-
The animal is gently placed in a restraining device, leaving its tail exposed.
-
The tail-flick apparatus is positioned so that the radiant heat source is focused on a specific portion of the tail.[11][12]
-
A baseline latency to tail flick (the time it takes for the animal to move its tail away from the heat) is recorded before drug administration. A cut-off time is set to prevent tissue damage.[13][14]
-
The test compound or vehicle is administered (e.g., via subcutaneous or intraperitoneal injection).
-
At predetermined time points after administration, the tail-flick latency is measured again.
-
An increase in the tail-flick latency is indicative of an analgesic effect.
-
The dose of the compound that produces a 50% maximal possible effect (ED50) can be calculated.
Visualizations
The following diagrams illustrate the key signaling pathway and a general experimental workflow relevant to the study of these opioid compounds.
Caption: Mu-opioid receptor signaling pathway.
Caption: Experimental workflow for opioid characterization.
References
- 1. Oxymorphone-naltrexonazine, a mixed opiate agonist-antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacodynamics and pharmacokinetics of the novel synthetic opioid, U-47700, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3.3. Biology—Opioid Binding Assay [bio-protocol.org]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. Summarizing EC50 estimates from multiple dose-response experiments: a comparison of a meta-analysis strategy to a mixed-effects model approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. diacomp.org [diacomp.org]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. ugobasile.com [ugobasile.com]
Safety Operating Guide
Safe Disposal of Oxymorphone-3-methoxynaltrexonazine in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
I. Hazard Assessment and Safety Considerations
Oxymorphone-3-methoxynaltrexonazine is a potent opioid compound and should be handled with extreme caution.[1][2] The oxymorphone component is a Schedule II controlled substance with a high potential for abuse and dependence.[2][3] Accidental exposure can lead to severe respiratory depression, which may be fatal.[1] The naltrexone component is an opioid antagonist, but this does not negate the acute risks of the parent compound.
Personnel Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Nitrile, double-gloved | Prevents dermal absorption. |
| Eye Protection | Chemical splash goggles or face shield | Protects eyes from splashes of solutions. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling powders or creating aerosols. |
II. Step-by-Step Disposal Protocol
This protocol outlines the on-site chemical neutralization of small quantities of this compound typically encountered in a research setting. For bulk quantities, disposal via a licensed hazardous waste contractor or a DEA-registered reverse distributor is mandatory.[4][5][6]
Experimental Protocol: Chemical Neutralization for Disposal
-
Segregation and Labeling:
-
Isolate all waste containing this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and PPE.
-
Place all waste into a dedicated, clearly labeled, leak-proof hazardous waste container. The label should read: "Hazardous Waste: Potent Opioid Compound (this compound)".
-
-
Chemical Inactivation (for aqueous solutions):
-
Objective: To denature the opioid compound, rendering it non-retrievable. This procedure should be performed in a certified chemical fume hood.
-
Reagents:
-
1 M Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl)
-
Appropriate pH indicator strips
-
-
Procedure:
-
To the aqueous waste solution containing this compound, slowly add 1 M NaOH with stirring until the pH is ≥ 12.
-
Allow the basic solution to stand for a minimum of 24 hours to facilitate hydrolysis of the compound.
-
After 24 hours, neutralize the solution by slowly adding 1 M HCl with stirring until the pH is between 6.0 and 8.0.
-
The neutralized solution can now be managed as a chemical waste product through your institution's environmental health and safety (EHS) office.
-
-
-
Disposal of Solid Waste and Contaminated Materials:
-
Solid this compound should not be neutralized directly in the lab. It must be disposed of as a potent chemical waste.
-
Place all contaminated solid waste, including gloves, pipette tips, and empty vials, into the designated hazardous waste container.
-
This container must be collected by your institution's EHS office for incineration by a licensed hazardous waste disposal facility.[7]
-
-
DEA Compliance for Controlled Substances:
-
As Oxymorphone is a Schedule II substance, all disposal activities must be meticulously documented to comply with the Drug Enforcement Administration (DEA) regulations.[4]
-
A DEA Form 41 ("Registrants Inventory of Drugs Surrendered") must be completed for any discarded amounts of the pure compound.[8]
-
This form requires the signatures of two authorized employees who witnessed the disposal or transfer of the substance for destruction.[4]
-
Consult with your institution's controlled substance program manager or EHS office to ensure full compliance with all federal and state regulations.[4][9]
-
III. Signaling Pathway Diagrams
The biological activity of this compound is determined by the interaction of its components with opioid receptors. The following diagrams illustrate the canonical signaling pathways for an opioid agonist (like the oxymorphone component) and an opioid antagonist (like the naltrexone derivative component).
Caption: Agonist signaling pathway of the oxymorphone component.
Caption: Antagonist action of the naltrexone derivative component.
IV. Experimental Workflow for Disposal
The following diagram outlines the logical workflow for the proper disposal of this compound waste in a research laboratory.
Caption: Logical workflow for the disposal of the compound.
By adhering to these rigorous safety and disposal protocols, researchers can mitigate the risks associated with handling potent opioid compounds and ensure the responsible management of chemical waste in the laboratory. Always consult your institution's specific guidelines and EHS office for any additional requirements.
References
- 1. Naltrexone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Naltrexone - Wikipedia [en.wikipedia.org]
- 3. Oxymorphone | C17H19NO4 | CID 5284604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. DEA Controlled Substances Disposal – Emory Research Administration News [scholarblogs.emory.edu]
- 6. k-state.edu [k-state.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Controlled Substances - Environmental Health and Safety - Purdue University [purdue.edu]
- 9. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
